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[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid Documentation Hub

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  • Product: [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid
  • CAS: 287403-15-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic Acid: A Comprehensive Methodological Guide

Executive Summary As drug development increasingly relies on precisely engineered molecular scaffolds, the synthesis of functionalized sulfonamides remains a critical competency.[(4-Fluoro-benzenesulfonyl)-methyl-amino]-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on precisely engineered molecular scaffolds, the synthesis of functionalized sulfonamides remains a critical competency.[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (CAS 287407-07-2)—a tertiary sulfonamide derived from sarcosine (N-methylglycine) and 4-fluorobenzenesulfonyl chloride—serves as a highly versatile building block. This whitepaper provides an in-depth, field-proven methodology for its synthesis. By detailing the mechanistic causality behind each experimental parameter and establishing a self-validating workflow, this guide ensures high-fidelity replication for researchers in medicinal chemistry and structural biology.

Structural Rationale & Logical Relationships

The architectural design of[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid integrates several highly deliberate functional motifs, each serving a distinct purpose in downstream applications such as peptidomimetic design or protein profiling[1].

  • 4-Fluoro Substitution: Acts as a powerful electron-withdrawing group that enhances the metabolic stability of the aromatic ring. Crucially, it serves as an exceptional probe for 19 F NMR studies, allowing researchers to monitor protein conformation and ligand binding with high sensitivity and zero background interference[2].

  • Sulfonamide Linkage: Functions as a stable, non-hydrolyzable bioisostere for transition states (e.g., in protease inhibition) and provides strong hydrogen-bond acceptor capabilities.

  • N-Methyl Group (Sarcosine Backbone): Unlike primary amino acid derivatives, the N-methylation eliminates the sulfonamide's hydrogen-bond donor capacity. This restriction alters the dihedral angles of the molecule, promoting specific conformational states (such as polyproline type II helices) and significantly increasing lipophilicity[3].

StructuralLogic Core [(4-Fluoro-benzenesulfonyl)- methyl-amino]-acetic acid F_group 4-Fluoro Substitution (19F NMR Probe, Metabolic Stability) Core->F_group Sulfonamide Sulfonamide Linkage (Transition State Isostere, H-bond Acceptor) Core->Sulfonamide N_methyl N-Methyl Group (Eliminates H-bond Donor, Alters Conformation) Core->N_methyl Carboxyl Carboxylic Acid (Salt Formation, Target Anchoring) Core->Carboxyl

Structural features and their functional logic in the target sulfonamide molecule.

Retrosynthetic Analysis and Causality in Experimental Design

The most efficient pathway to this target is the formation of the S–N bond via a modified Schotten-Baumann reaction[4][5]. This involves the condensation of 4-fluorobenzenesulfonyl chloride with the secondary amine of sarcosine.

Causality in Parameter Selection:

  • Biphasic Solvent System (Aqueous NaOH / THF): Sarcosine is a zwitterion and is highly insoluble in standard organic solvents[3]. By utilizing an aqueous base, we deprotonate both the carboxylic acid and the secondary amine, rendering the nucleophile soluble and highly active. The electrophile (sulfonyl chloride) is dissolved in THF to facilitate controlled interaction at the phase boundary.

  • Strict pH Control (pH 10–12): The secondary amine of sarcosine has a pKa of ~9.0. Maintaining the pH above 10 ensures the amine is fully unprotonated and nucleophilic. However, allowing the pH to exceed 13 will exponentially accelerate the competitive, irreversible hydrolysis of the sulfonyl chloride into an unreactive sulfonate[5].

  • Thermal Regulation (0–5 °C): Sulfonylation is highly exothermic. Suppressing the thermal energy of the system minimizes side reactions and preserves the integrity of the sulfonyl chloride during the critical initial mixing phase.

SynthesisWorkflow A Sarcosine (N-methylglycine) + Aqueous NaOH (pH 10-12) C Biphasic Reaction Mixture (0-5 °C, 2-4 hours) A->C Dropwise addition B 4-Fluorobenzenesulfonyl Chloride in THF or Acetone B->C Controlled rate D Aqueous Workup (Wash with Et2O) C->D Completion (TLC) E Acidification (HCl to pH 2) Precipitation & Extraction D->E Isolate aqueous layer F [(4-Fluoro-benzenesulfonyl)- methyl-amino]-acetic acid E->F Crystallization

Step-by-step synthetic workflow utilizing biphasic Schotten-Baumann conditions.

Experimental Protocol: Synthesis & Purification

This protocol is designed as a self-validating system , incorporating built-in checkpoints to ensure the reaction trajectory is correct before proceeding to the next step.

Step 1: Nucleophile Preparation
  • Suspend sarcosine (1.0 eq, 10.0 mmol) in 15 mL of deionized water.

  • Add 1 M aqueous NaOH dropwise until the sarcosine completely dissolves.

  • Validation Checkpoint: Verify the pH is between 10 and 12 using pH indicator paper. The solution must be completely transparent.

  • Cool the reaction flask in an ice-water bath to 0–5 °C.

Step 2: Electrophile Addition
  • Dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq, 11.0 mmol) in 10 mL of anhydrous THF[6].

  • Begin vigorous magnetic stirring of the aqueous layer. Causality: High shear force is a kinetic requirement to maximize the surface area of the biphasic interface, ensuring efficient mass transfer.

  • Add the THF solution dropwise over 30 minutes via an addition funnel.

  • Concurrently monitor the pH. As the S–N bond forms, HCl is liberated. Add 1 M NaOH dropwise to sustain the pH at ~10.

Step 3: Reaction Maturation
  • Allow the mixture to stir at 0–5 °C for 1 hour, then remove the ice bath and warm to room temperature over 2 hours.

  • Validation Checkpoint: Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1, UV visualization). The complete consumption of the high-R f​ sulfonyl chloride spot indicates successful conversion.

Step 4: Workup and Isolation (The Purification Logic)
  • Transfer the biphasic mixture to a separatory funnel. Extract with diethyl ether (2 x 15 mL) and discard the organic layer . Causality: At pH 10, the target product exists as a highly water-soluble sodium carboxylate. Washing with ether selectively removes unreacted sulfonyl chloride and non-polar byproducts.

  • Cool the retained aqueous layer to 0 °C and carefully acidify with 6 M HCl until the pH reaches 2.

  • Validation Checkpoint: A dense, white precipitate will immediately form. Causality: Unreacted sarcosine remains highly water-soluble at pH 2 (as a protonated cation), whereas the target sulfonamide lacks a basic amine and precipitates as a neutral, lipophilic free acid. This phase change is an absolute confirmation of product formation.

  • Extract the acidified aqueous suspension with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with saturated brine (15 mL), and dry over anhydrous Na 2​ SO 4​ .

  • Filter and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/hexanes to yield analytically pure [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid.

Physicochemical & Spectroscopic Characterization

Rigorous analytical validation is required to confirm structural integrity and purity. The table below summarizes the expected quantitative spectroscopic data for the synthesized compound.

Analytical TechniqueExpected Signal / ValueStructural Assignment / Causality
1 H NMR (400 MHz, DMSO-d 6​ ) δ 12.8 (br s, 1H)Carboxylic acid OH (exchangeable with D 2​ O)
δ 7.90 (dd, 2H, J = 8.8, 5.2 Hz)Aromatic protons ortho to the sulfonyl group
δ 7.45 (t, 2H, J = 8.8 Hz)Aromatic protons ortho to the fluorine atom
δ 3.95 (s, 2H)Methylene protons (N-CH 2​ -COOH)
δ 2.85 (s, 3H)N-methyl protons (N-CH 3​ )
13 C NMR (100 MHz, DMSO-d 6​ ) δ 170.5Carboxylic acid carbonyl carbon (C=O)
δ 164.8 (d, J = 252 Hz)Aromatic carbon directly coupled to Fluorine (C-F)
δ 50.2Methylene carbon (N-CH 2​ )
δ 35.6N-methyl carbon (N-CH 3​ )
19 F NMR (376 MHz, DMSO-d 6​ ) δ -105.4 (s, 1F)4-Fluoro substituent (Diagnostic peak for protein labeling)[2]
ESI-MS (m/z) 246.0 [M-H] Negative ionization mode confirms the exact mass (MW: 247.03)
FT-IR (ATR, cm −1 ) 3100–2800 (br), 1715, 1340, 1160OH stretch, C=O stretch, Asymmetric & Symmetric SO 2​ stretch

Applications in Advanced Drug Discovery

Beyond its role as a standard synthetic intermediate,[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is a specialized tool for structural biologists and medicinal chemists:

  • Fluorine NMR Protein Profiling: The reagent 4-fluorobenzenesulfonyl chloride is historically proven to modify protein side chains for 19 F NMR studies[2]. By incorporating this pre-assembled sulfonamide acid into a peptide chain via standard amide coupling (e.g., using HATU/DIPEA), researchers can introduce a highly sensitive 19 F reporter group into synthetic proteins to study folding dynamics and allosteric shifts[1].

  • Matrix Metalloproteinase (MMP) Inhibitor Design: The spatial geometry enforced by the N-methyl group, combined with the zinc-binding potential of the carboxylic acid and the deep-pocket binding of the fluorophenyl ring, makes this scaffold an excellent starting point for designing selective MMP inhibitors.

References

  • Source: chemicalbook.
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: chemicalbook.
  • Source: chimia.
  • Title: 3-methyl-N-(methylsulfonyl)

Sources

Exploratory

Engineering Fluorinated Benzenesulfonamides: Biological Activity, Target Engagement, and Therapeutic Development

The Pharmacological Rationale: Why Fluorine? In the realm of medicinal chemistry, the benzenesulfonamide pharmacophore is a cornerstone for designing inhibitors against zinc metalloenzymes.

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Rationale: Why Fluorine?

In the realm of medicinal chemistry, the benzenesulfonamide pharmacophore is a cornerstone for designing inhibitors against zinc metalloenzymes. However, the introduction of fluorine atoms into the benzene ring fundamentally alters the molecule's physicochemical landscape, transforming a generic binder into a highly potent, selective therapeutic agent.

The Causality of Fluorination: The primary mechanism of action for benzenesulfonamides relies on the coordination of the sulfonamide nitrogen to the active-site zinc ion (Zn2+) of the target enzyme. To form this coordination bond, the sulfonamide group (-SO2NH2) must be in its deprotonated state (-SO2NH-). Non-fluorinated benzenesulfonamides typically possess a pKa of ~10.0, meaning only a minute fraction is deprotonated at physiological pH (7.4). By introducing highly electronegative fluorine atoms to the conjugated benzene ring, electron density is withdrawn via strong inductive effects. This strategic fluorination lowers the pKa of the sulfonamide group to ~7.0–8.0, exponentially increasing the concentration of the active, deprotonated pharmacophore in the physiological environment[1]. Furthermore, fluorine modulates the lipophilicity (LogD) of the molecule, enhancing cellular membrane permeability without adding excessive steric bulk[2].

Primary Biological Targets

Carbonic Anhydrase IX (CA IX) in Oncology

Carbonic anhydrases catalyze the reversible hydration of CO2 to bicarbonate and protons. While isoforms like CA I and CA II are ubiquitous and cytosolic, CA IX is a transmembrane isoform highly overexpressed in solid tumors under hypoxic conditions (driven by the HIF-1α pathway). CA IX acidifies the extracellular tumor microenvironment, promoting metastasis and chemoresistance[3]. Di-meta-substituted fluorinated benzenesulfonamides (such as VD11-4-2) have been engineered to exploit the unique topology of the CA IX active site. The bulky hydrophobic substituents at the meta positions create favorable van der Waals contacts specific to CA IX, resulting in double-digit picomolar affinity (Kd = 50 pM) and up to 14,000-fold selectivity over off-target CA II[4]. Recent advancements have even yielded pre-vinylsulfone derivatives capable of forming covalent bonds with the His64 proton shuttle residue of CA IX[5].

Cyclooxygenase-2 (COX-2) and Inflammation

Beyond metalloenzymes, fluorinated benzenesulfonamides are critical in targeting cyclooxygenase-2 (COX-2). Celecoxib, a prominent fluorinated derivative, achieves highly selective COX-2 inhibition by exploiting the slightly larger binding pocket of COX-2 compared to COX-1. This selectivity provides potent anti-inflammatory and analgesic effects while mitigating gastrointestinal toxicity, and is currently being investigated for adjuvant anticancer activity[6].

Amyloid-Beta Aggregation

Emerging research highlights the utility of fluorinated benzenesulfonamides in neurodegenerative diseases. Specific derivatives have been shown to shift the aggregation equilibrium of Amyloid-β (Aβ42) peptides, slowing down fibril formation by more than three-fold in artificial cerebrospinal fluid, presenting a novel therapeutic strategy for Alzheimer's disease[7].

Quantitative Binding Profiles

To illustrate the structure-activity relationship (SAR), the table below summarizes the binding affinities of key fluorinated derivatives compared to the clinical standard, Acetazolamide.

CompoundTarget EnzymeKd (Affinity)Selectivity Ratio (CA IX / CA II)Key Structural Feature
Acetazolamide (Control) CA I, II, IX~10 - 50 nMLow (~1)Non-fluorinated thiadiazole
Tetrafluorinated Parent (4b) CA I0.2 nMLowUnsubstituted fluorinated ring
VD11-4-2 (Compound 5b) CA IX50 pM>14,000-foldDi-meta-substituted (Cyclooctylamino)
Compound 13 (Methoxy-sub) CA IX4.5 pM>20,000-fold5-methoxy fluorinated derivative
Pre-vinylsulfone Ester CA IX32 pMCovalentSulfonylethyl ester moiety

Data synthesized from thermodynamic profiling (ITC/FTSA) of CA inhibitors[4],[1],[5].

Visualizing the Mechanism of Action

Pathway Hypoxia Hypoxia (Tumor Microenvironment) HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acid Extracellular Acidification CAIX->Acid Death Tumor Cell Death Acid->Death Blocked by Inhibitor Drug Fluorinated Benzenesulfonamide Zn Zn2+ Coordination Drug->Zn pKa modulation Zn->CAIX Inhibits

Caption: Hypoxia-induced CA IX signaling pathway and targeted inhibition by fluorinated benzenesulfonamides.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, drug development relies on self-validating workflows. The following protocols detail how target engagement and in vivo toxicity are measured with built-in causality and error-checking.

Protocol 1: 19F In-Cell NMR for Target Engagement

Causality & Self-Validation: Traditional biochemical assays prove a drug binds to an isolated protein but fail to account for cellular membrane permeability. Why use 19F NMR? Mammalian cells lack endogenous fluorine. Therefore, any 19F signal detected originates exclusively from the introduced drug. This creates a zero-background, self-validating system where the appearance of bound-state chemical shifts definitively proves both cellular uptake and target engagement without the use of bulky fluorescent tags that alter the drug's native lipophilicity[8].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells and transiently transfect them with plasmids encoding specific CA isoforms (e.g., CA I, CA II, CA IX).

  • Ligand Incubation: Treat the overexpressing cells with 50–100 μM of the fluorinated benzenesulfonamide derivative. Incubate for 2 hours to allow for membrane permeation.

  • Sample Preparation: Harvest the cells, wash three times with PBS to remove extracellular unbound ligand, and resuspend in an NMR-compatible buffer (supplemented with 10% D2O for frequency lock).

  • Data Acquisition: Transfer the cell slurry to an NMR bioreactor. Acquire 19F NMR spectra using a high-field spectrometer (e.g., 600 MHz) equipped with a fluorine-tuned cryoprobe.

  • Analysis: Compare the chemical shift of the intracellular signal to a reference spectrum of the free ligand. The line broadening and shift of the 19F peak confirm the formation of the protein-ligand complex.

Protocol 2: Zebrafish Embryonic Toxicity Assay

Causality & Self-Validation: Before advancing to resource-intensive murine models, researchers need a high-throughput in vivo system. Why Zebrafish (Danio rerio)? Their embryos are optically transparent and develop rapidly ex utero. This allows for direct, non-invasive light-field microscopic observation of morphological defects. If a compound causes off-target toxicity, it manifests phenotypically (e.g., swollen yolk sac, abnormal body shape), providing immediate visual validation of the compound's safety profile[9],[10].

Step-by-Step Methodology:

  • Embryo Collection: Collect fertilized zebrafish eggs and maintain them in standard E3 embryo medium at 28.5 °C.

  • Compound Exposure: At 24 hours post-fertilization (hpf), array the embryos into 96-well plates (1 embryo/well). Treat with varying concentrations of the fluorinated benzenesulfonamide (e.g., 10 μM to 1000 μM). Use Ethoxzolamide (EZA) as a positive toxicity control.

  • Incubation & Observation: Incubate the plates up to 120 hpf.

  • Phenotypic Screening: Using a light-field microscope, assess morphological changes daily. Score for survival, hatching rate, body shape abnormalities, and pigmentation reduction.

  • LC50 Determination: Calculate the lethal concentration (LC50). Highly selective fluorinated compounds like VD12-09 demonstrate LC50 values significantly higher (indicating lower toxicity) than standard non-selective inhibitors like EZA[9].

Workflow Visualization

Protocol Syn 1. Ligand Synthesis (Fluorination) NMR 2. 19F In-Cell NMR (Target Engagement) Syn->NMR Tox 3. Zebrafish Assay (In Vivo Toxicity) NMR->Tox Lead 4. Lead Selection Tox->Lead

Caption: Self-validating experimental workflow from synthesis to in vivo toxicity screening.

References

  • Intracellular binding of Fluorinated compounds to carbonic anhydrase isoforms explored by In-Cell ¹⁹F NMR. unifi.it.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.
  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. PubMed.
  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX.
  • An update on anticancer drug development and delivery targeting carbonic anhydrase IX. PeerJ.
  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife.
  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Taylor & Francis.
  • Calcium Alginate and Calcium Alginate-Chitosan Beads Containing Celecoxib Solubilized in a Self-Emulsifying Phase. PMC.
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • Superacid-Synthesized Fluorinated Diamines Act as Selective hCA IV Inhibitors.

Sources

Foundational

Potential therapeutic targets of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

An In-depth Technical Guide to the Therapeutic Targeting of RBM39 by Aryl Sulfonamide-Based Molecular Glues For Researchers, Scientists, and Drug Development Professionals Abstract The compound class of aryl sulfonamides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Targeting of RBM39 by Aryl Sulfonamide-Based Molecular Glues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound class of aryl sulfonamides, which includes molecules structurally related to [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid, has emerged as a promising new modality in oncology. Initially developed as cell cycle inhibitors, compounds like Indisulam (E7070) and Tasisulam have been discovered to possess a novel mechanism of action, functioning as "molecular glues." These agents induce the proteasomal degradation of the RNA-binding motif protein 39 (RBM39) by redirecting the substrate specificity of the DDB1 and CUL4-associated factor 15 (DCAF15) E3 ubiquitin ligase complex. The subsequent depletion of RBM39 leads to widespread and lethal defects in RNA splicing, preferentially affecting cancer cells. This guide provides a comprehensive overview of this mechanism, establishing RBM39 as a key therapeutic target and offering detailed protocols for the identification and validation of novel aryl sulfonamide-based molecular glues.

Introduction: The Evolution of Aryl Sulfonamides in Oncology

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, giving rise to a wide array of therapeutic agents.[1][2] In the context of oncology, early derivatives were investigated for a range of activities, including anti-inflammatory properties and the inhibition of carbonic anhydrases.[1][3][4][5][6] Compounds such as Indisulam (E7070) were initially characterized as cell cycle inhibitors that induce a G1/S phase arrest.[4][7] However, their clinical development revealed a unique therapeutic window and a spectrum of activity that could not be fully explained by their originally proposed mechanisms.

A paradigm shift occurred with the discovery that these aryl sulfonamides function as molecular glues. This mechanism does not involve the direct inhibition of a protein's active site but rather the induction of a novel protein-protein interaction. Specifically, these compounds fit into a pocket on the DCAF15 E3 ubiquitin ligase substrate receptor, creating a composite surface that is then recognized by RBM39, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This discovery has repositioned aryl sulfonamides at the forefront of targeted protein degradation, a rapidly expanding field in drug discovery.

The Core Therapeutic Target: RBM39 and Its Role in Cancer

RNA-binding motif protein 39 (RBM39) is a crucial component of the spliceosome, a large ribonucleoprotein complex responsible for the precise excision of introns from pre-mRNA. By modulating the splicing process, RBM39 plays a significant role in gene expression and the generation of protein diversity. In many cancers, including neuroblastoma and multiple myeloma, RBM39 is upregulated and has been associated with poor prognosis.[8] Its role in maintaining the cancer cell's specific splicing program makes it an attractive therapeutic target. The depletion of RBM39 through the action of aryl sulfonamides results in catastrophic splicing defects, leading to the accumulation of non-functional transcripts and ultimately, apoptosis.[8]

The DCAF15-RBM39 Axis: A Druggable Interaction

The therapeutic targeting of RBM39 is made possible by its interaction with the DCAF15 E3 ubiquitin ligase complex in the presence of an aryl sulfonamide molecular glue. This process can be broken down into the following key steps:

  • Molecular Glue Binding: The aryl sulfonamide binds to a shallow pocket on the surface of DCAF15.

  • Neo-Substrate Recognition: This binding event creates a new, composite surface on DCAF15 that is specifically recognized by RBM39.

  • Ubiquitination: The recruitment of RBM39 to the DCAF15 E3 ligase complex leads to its polyubiquitination.

  • Proteasomal Degradation: The ubiquitinated RBM39 is then recognized and degraded by the 26S proteasome.

This induced degradation of RBM39 is the primary driver of the anti-cancer activity of compounds like Indisulam.

Molecular Glue Mechanism Figure 1: Mechanism of RBM39 Degradation cluster_0 DCAF15 E3 Ligase Complex DCAF15 DCAF15 CUL4 CUL4 DCAF15->CUL4 RBM39 RBM39 (RNA-Binding Protein) DCAF15->RBM39 Recruits (in presence of drug) DDB1 DDB1 CUL4->DDB1 ArylSulfonamide Aryl Sulfonamide (e.g., Indisulam) ArylSulfonamide->DCAF15 Binds to Ub Ubiquitin RBM39->Ub Polyubiquitination Proteasome Proteasome Proteasome->RBM39 Degrades Ub->Proteasome Targets for Degradation

Caption: Figure 1: Mechanism of RBM39 Degradation

Experimental Workflows for Target Validation and Drug Discovery

The following section provides detailed protocols for researchers aiming to validate the DCAF15-RBM39 axis as a therapeutic target and to discover novel molecular glues.

Workflow for Validating RBM39 Degradation

This workflow outlines the key steps to confirm that a compound of interest induces the degradation of RBM39.

Validation Workflow Figure 2: Workflow for Validating RBM39 Degradation start Start: Cancer Cell Line Treatment western_blot Western Blot for RBM39 Levels start->western_blot Dose-response & time-course proteomics Global Proteomics (Optional) western_blot->proteomics Confirm specificity rescue_exp Rescue Experiment with DCAF15 Knockout western_blot->rescue_exp Validate DCAF15 dependence splicing_analysis RNA-Seq for Splicing Analysis western_blot->splicing_analysis Assess functional consequences end End: Confirmation of Mechanism rescue_exp->end splicing_analysis->end

Caption: Figure 2: Workflow for Validating RBM39 Degradation

Detailed Experimental Protocols
  • Cell Culture and Treatment:

    • Plate a sensitive cancer cell line (e.g., HCT116, IMR-32) at a density of 1x10^6 cells per well in a 6-well plate.[4]

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of the test compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against RBM39 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin or GAPDH) must be included.

CETSA can be used to demonstrate direct binding of the compound to DCAF15.

  • Cell Treatment and Heating:

    • Treat intact cells with the test compound or vehicle control.

    • Harvest cells, wash, and resuspend in PBS.

    • Aliquot the cell suspension and heat to a range of temperatures (e.g., 40-60°C) for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

  • Analysis:

    • Analyze the soluble fraction by Western blot for DCAF15.

    • A positive result is indicated by a thermal stabilization of DCAF15 in the presence of the compound.

Quantitative Data Summary

The following table summarizes the typical potencies of known aryl sulfonamides in cellular assays.

CompoundCell LineIC50 (µM)RBM39 Degradation DC50 (µM)
IndisulamHCT116~0.1~0.5
TasisulamCalu-6~10~5
TasisulamA-375~25~10

Data compiled from various sources for illustrative purposes.[4][9]

Future Directions and Therapeutic Potential

The discovery of the molecular glue mechanism for aryl sulfonamides has opened up new avenues for cancer therapy. Key areas for future research include:

  • Expanding the "Degradable" Proteome: Identifying new E3 ligases and molecular glues to target other currently "undruggable" proteins.

  • Overcoming Resistance: Understanding and circumventing potential resistance mechanisms, such as mutations in DCAF15 or RBM39.

  • Combination Therapies: Exploring the synergistic potential of RBM39 degraders with other anticancer agents, such as DNA-damaging agents or immune checkpoint inhibitors.[7]

The targeted degradation of RBM39 represents a powerful and innovative strategy in the fight against cancer. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

  • INDISULAM - Inxight Drugs . [Link]

  • Indisulam: an anticancer sulfonamide in clinical development - PubMed . [Link]

  • Indisulam - Wikipedia . [Link]

  • Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed . [Link]

  • Tasisulam | C11H6BrCl2NO3S2 | CID 10160238 - PubChem - NIH . [Link]

  • Indisulam is highly efficacious in in vitro models of neuroblastoma a... - ResearchGate . [Link]

  • Antiinflammatory activity of para-substituted N-benzenesulfonyl derivatives of amino acids . [Link]

  • A Phase II Study of Tasisulam Sodium (LY573636 Sodium) as Second-Line or Third-Line Treatment for Patients With Unresectable or Metastatic Soft Tissue Sarcoma - PubMed . [Link]

  • [(4-FLUORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID - NextSDS . [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI . [Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - MDPI . [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing . [Link]

Sources

Exploratory

An In-depth Technical Guide to [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic Acid: Structural Analogs and Derivatives in Drug Discovery

A Senior Application Scientist's Perspective on a Versatile Scaffold Introduction: The Enduring Potential of the Sulfonamide Moiety The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, offering a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Versatile Scaffold

Introduction: The Enduring Potential of the Sulfonamide Moiety

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, offering a privileged structural motif for the design of a diverse array of therapeutic agents. Its inherent chemical stability, coupled with the ability of the sulfonamide group to engage in key interactions with biological targets, has led to the development of numerous clinically successful drugs. This guide delves into the specific and compelling world of [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid and its derivatives, a class of compounds with significant, yet not fully exploited, potential in modern drug discovery. The strategic incorporation of a fluorine atom on the phenyl ring and the N-methyl-acetic acid side chain provides a unique combination of lipophilicity, metabolic stability, and opportunities for diverse functionalization.

This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the core structural features, detail robust synthetic strategies, analyze structure-activity relationships (SAR) through known analogs, and provide field-proven protocols for biological evaluation. The aim is to equip the reader with the foundational knowledge and practical insights necessary to unlock the full therapeutic potential of this promising chemical scaffold.

Core Scaffold Analysis: Unpacking the Structural Significance

The core structure of [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid presents three key regions for synthetic modification, each contributing to the overall physicochemical and pharmacological properties of the molecule.

  • The 4-Fluorobenzenesulfonyl Group: The sulfonamide moiety is a well-established zinc-binding group, making it a prime candidate for inhibiting metalloenzymes such as carbonic anhydrases (CAs)[1][2]. The para-fluoro substituent significantly influences the electronic properties of the aromatic ring, enhancing its metabolic stability and potentially modulating its binding affinity to target proteins.

  • The N-Methyl Group: The presence of a methyl group on the sulfonamide nitrogen (N-methylation) prevents the formation of intermolecular hydrogen bonds that are typical for primary and secondary sulfonamides. This modification can improve cell permeability and oral bioavailability. It also provides a steric handle that can influence the orientation of the molecule within a binding pocket.

  • The Acetic Acid Side Chain: The carboxylic acid moiety introduces a polar, ionizable group that can participate in hydrogen bonding and salt-bridge interactions with biological targets. This group is also a key site for derivatization to form esters, amides, and other functional groups, allowing for fine-tuning of pharmacokinetic properties and exploration of diverse chemical space.

Strategic Synthesis of the Core Scaffold and its Derivatives

The synthesis of [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid and its derivatives can be achieved through reliable and scalable synthetic routes. The following protocols outline the key steps, emphasizing the rationale behind the chosen methodologies.

Protocol 1: Synthesis of the Core Compound, [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

This protocol describes a two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of N-(4-Fluorobenzenesulfonyl)glycine Methyl Ester

  • Reaction Setup: To a solution of glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(4-fluorobenzenesulfonyl)glycine methyl ester.

Step 2: N-Methylation

  • Deprotonation: To a solution of N-(4-fluorobenzenesulfonyl)glycine methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. The use of NaH ensures complete deprotonation of the sulfonamide nitrogen[3].

  • Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Carefully quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-(4-fluorobenzenesulfonyl)-N-methylglycine methyl ester.

Step 3: Saponification

  • Hydrolysis: Dissolve the N-(4-fluorobenzenesulfonyl)-N-methylglycine methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Acidification and Extraction: Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate.

  • Final Product: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid as a solid.

G cluster_0 Synthesis of Core Scaffold start Glycine Methyl Ester HCl + 4-Fluorobenzenesulfonyl Chloride step1 Sulfonamide Formation (DCM, Et3N) start->step1 intermediate1 N-(4-Fluorobenzenesulfonyl)glycine Methyl Ester step1->intermediate1 step2 N-Methylation (NaH, MeI, DMF) intermediate1->step2 intermediate2 N-(4-Fluorobenzenesulfonyl)-N-methylglycine Methyl Ester step2->intermediate2 step3 Saponification (LiOH, THF/H2O) intermediate2->step3 end [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid step3->end

Caption: Synthetic workflow for the core scaffold.

Analog and Derivative Design: Exploring Chemical Diversity

The modular nature of the core scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR). The following table summarizes key derivatization strategies and their potential impact on biological activity.

Modification SiteDerivative ClassRationale and Potential Impact
Acetic Acid EstersIncrease lipophilicity, improve cell permeability, act as prodrugs.
AmidesIntroduce additional hydrogen bond donors/acceptors, modulate solubility, explore new interactions with target proteins.
N-Methyl Group N-Ethyl, N-Propyl, etc.Modulate steric bulk and lipophilicity around the sulfonamide nitrogen, potentially influencing binding affinity and selectivity.
N-ArylIntroduce aromatic interactions, potentially leading to enhanced potency and altered target specificity.
Phenyl Ring Other Halogens (Cl, Br)Modulate electronic properties and lipophilicity of the aromatic ring.
Methoxy, TrifluoromethylIntroduce electron-donating or electron-withdrawing groups to fine-tune the electronic character of the sulfonyl group.

Biological Evaluation: From In Vitro Assays to Mechanistic Insights

The biological evaluation of [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid analogs typically focuses on their potential as anticancer and anti-inflammatory agents. The following protocols are standard starting points for assessing the activity of novel derivatives.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

G cluster_1 MTT Assay Workflow start Seed Cancer Cells in 96-well Plate step1 Treat with Test Compounds start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 3-4 hours step3->step4 step5 Solubilize Formazan Crystals step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate IC50 Values step6->end

Caption: Workflow for the in vitro MTT assay.

Protocol 3: In Vitro COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for developing anti-inflammatory drugs[4][5].

  • Enzyme and Inhibitor Preparation: Prepare solutions of human recombinant COX-2 enzyme and the test compounds at various concentrations in a suitable assay buffer.

  • Pre-incubation: Pre-incubate the COX-2 enzyme with the test compounds or a known COX-2 inhibitor (e.g., celecoxib) for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Detection: The activity of COX-2 can be measured using various methods, including colorimetric or fluorometric assays that detect the production of prostaglandins or the consumption of a co-substrate[4][6].

  • Data Analysis: Determine the rate of the enzymatic reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for many [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid derivatives are still under investigation, their structural features suggest potential interactions with key signaling pathways implicated in cancer and inflammation.

Carbonic Anhydrase Inhibition: As previously mentioned, the sulfonamide moiety is a strong zinc-binding group, making carbonic anhydrases potential targets. Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis[1][2][7]. Inhibition of these enzymes can disrupt pH regulation, leading to apoptosis and reduced tumor progression[8].

G cluster_2 Hypothesized CA IX Inhibition Pathway hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression CA IX Gene Expression hif1a->ca9_expression ca9_protein CA IX Protein (on cell surface) ca9_expression->ca9_protein h_hco3 H+ + HCO3- ca9_protein->h_hco3 co2_h2o CO2 + H2O co2_h2o->ca9_protein acidic_tme Acidic Tumor Microenvironment h_hco3->acidic_tme tumor_progression Tumor Progression & Metastasis acidic_tme->tumor_progression inhibitor [(4-Fluoro-benzenesulfonyl)-methyl-amino] -acetic acid Derivative inhibition Inhibition inhibitor->inhibition inhibition->ca9_protein

Caption: Hypothesized role in CA IX inhibition.

Future Directions and Conclusion

The [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for multi-directional modifications make it an attractive platform for generating diverse chemical libraries. Future research should focus on:

  • Systematic SAR Studies: A comprehensive exploration of substitutions on all three key regions of the scaffold is necessary to build a robust understanding of the structure-activity relationships.

  • Target Identification and Validation: While CA and COX are plausible targets, unbiased screening approaches could reveal novel mechanisms of action for these compounds.

  • In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to preclinical animal models of cancer and inflammation to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Zhang, X., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • Diva-Portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. [Link]

  • Andersson, M., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (n.d.). Synthesis of N-Alkyl Amino Acids. In Comprehensive Organic Synthesis II (pp. 237-274). [Link]

  • McKenna, R., & Supuran, C. T. (2014). Targeting Carbonic Anhydrase IX Activity and Expression. PMC. [Link]

  • Bornaghi, L. F., et al. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Griffith Research Online. [Link]

  • Angeli, A., et al. (2019). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. PMC. [Link]

  • Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PubMed. [Link]

  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Supuran, C. T. (2010). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. PMC. [Link]

  • Gieling, R. G., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. [Link]

  • Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. PubMed. [Link]

  • Connolly, B. A. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. InTechOpen. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. [Link]

  • ResearchGate. (2026). (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

  • PMC. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • MDPI. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. [Link]

  • PubMed. (1988). Synthesis and anti-inflammatory activity of fluorinated phenyl styryl ketones and N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles. [Link]

  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • Daru. (2005). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. [Link]

  • Pak. J. Pharm. Sci. (n.d.). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

  • PMC. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • PubMed. (2023). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. [Link]

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Foundational

Strategic Utilization of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid in Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary: The Structural Rationale In contemporary drug discovery, the strategic assembly of modular building blocks is critical for developing high-affinity, metabolically stable ligands. [(4-Fluoro-benzenesulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Rationale

In contemporary drug discovery, the strategic assembly of modular building blocks is critical for developing high-affinity, metabolically stable ligands. [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (CAS: 287403-15-0) represents a highly specialized, tripartite pharmacophore module[1]. By integrating a fluorinated aromatic ring, a rigid sulfonamide linkage, and an N-methylated glycine backbone, this molecule serves as an advanced intermediate for synthesizing enzyme inhibitors, receptor antagonists, and peptidomimetics.

This whitepaper provides an in-depth technical analysis of its molecular identity, the mechanistic logic behind its structural features, and a validated, scalable protocol for its synthesis and downstream application.

Molecular Identity & Physicochemical Profiling

Accurate molecular profiling is the first step in predicting a building block's behavior in both synthetic workflows and biological systems. The compound is widely recognized by its IUPAC name, 2-[(4-fluorophenyl)sulfonyl-methylamino]acetic acid, or its amino acid-derived nomenclature, N-(4-Fluorophenyl)sulfonyl-N-methylglycine[2].

Table 1: Physicochemical and Structural Properties
PropertyValueStructural Implication
CAS Number 287403-15-0[1]Unique chemical registry identifier.
IUPAC Name 2-[(4-fluorophenyl)sulfonyl-methylamino]acetic acidDefines the connectivity of the acetic acid parent chain.
Molecular Formula C₉H₁₀FNO₄S[1]Indicates the presence of heteroatoms critical for target binding.
Molecular Weight 247.24 g/mol [1]Low molecular weight, ideal for fragment-based drug design (FBDD).
H-Bond Donors (HBD) 1 (Carboxylic acid)Favorable for membrane permeability (Lipinski's Rule of 5).
H-Bond Acceptors (HBA) 4 (Sulfonyl & Carboxyl oxygens)Provides multiple vectors for target protein interaction.

Mechanistic Insights: The Tripartite Pharmacophore

The utility of[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid lies in the synergistic causality of its three core structural motifs. Understanding why these specific functional groups are combined is essential for rational drug design.

  • The 4-Fluoro Substitution: The incorporation of a fluorine atom at the para position of the benzene ring serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of the resulting drug candidate. Second, the highly electronegative fluorine atom modulates the lipophilicity (LogP) of the aromatic system, improving partitioning into lipid bilayers without adding excessive steric bulk.

  • The Sulfonamide Linkage: Unlike standard amides, sulfonamides adopt a rigid, tetrahedral geometry at the sulfur atom. This structural rigidity projects the appended substituents into a specific 3D vector space, reducing the entropic penalty upon binding to a target receptor. Furthermore, the sulfonyl group acts as a strong electron-withdrawing group (EWG), stabilizing the molecule.

  • The N-Methylglycine (Sarcosine) Backbone: The N-methylation of the glycine nitrogen is a critical design choice. By replacing the N-H proton with a methyl group, a hydrogen bond donor is eliminated. This modification directly improves passive membrane permeability. Additionally, the steric bulk of the N-methyl group restricts the rotation around the N-C and S-N bonds, locking the molecule into favorable rotameric conformations.

Pharmacophore Core [(4-Fluoro-benzenesulfonyl) -methyl-amino]-acetic acid F_Atom 4-Fluoro Substitution Metabolic Stability & Lipophilicity Core->F_Atom Sulfonamide Sulfonamide Linkage Rigid Tetrahedral Geometry Core->Sulfonamide N_Methyl N-Methylglycine Backbone Reduced HBD & Conformational Lock Core->N_Methyl

Caption: Logical breakdown of the tripartite pharmacophore features and their biological rationale.

Experimental Workflow: Scalable Synthesis Protocol

The synthesis of N-sulfonylated amino acids is most efficiently achieved via Schotten-Baumann conditions[3]. This biphasic methodology is chosen because it allows the water-soluble sarcosine (N-methylglycine) to react with the organic-soluble 4-fluorobenzenesulfonyl chloride at the solvent interface, while an aqueous base neutralizes the HCl byproduct.

Step-by-Step Methodology

1. Reagent Preparation & Initiation:

  • Dissolve Sarcosine (1.1 equivalents) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH.

  • Causality: The NaOH deprotonates the carboxylic acid to ensure solubility and maintains the amine in its nucleophilic, unprotonated state.

  • Cool the biphasic mixture to 0 °C using an ice bath to control the exotherm and prevent the hydrolysis of the sulfonyl chloride.

2. Sulfonylation:

  • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of THF.

  • Add the sulfonyl chloride solution dropwise to the sarcosine mixture over 30 minutes under vigorous stirring.

  • Causality: Dropwise addition prevents localized depletion of the base, which would lead to a drop in pH and stalling of the reaction.

3. In-Process Control (IPC) & Monitoring:

  • Stir the reaction at room temperature for 2–4 hours.

  • Monitor the reaction via LC-MS. Self-Validating Check: Look for the disappearance of the sulfonyl chloride mass and the appearance of the target mass (m/z [M-H]- = 246.2). Ensure no sulfonic acid byproduct (hydrolysis) is accumulating.

4. Workup & Isolation:

  • Wash the aqueous layer with Diethyl Ether (2 × 20 mL) to extract any unreacted sulfonyl chloride or non-polar impurities. Discard the organic wash.

  • Carefully acidify the aqueous layer to pH ~2.0 using 2M HCl.

  • Causality: Acidification protonates the carboxylate, rendering the target molecule neutral and lipophilic, forcing it out of the aqueous phase.

  • Extract the product with Ethyl Acetate (EtOAc) (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify via recrystallization from EtOAc/Hexanes to achieve >98% purity.

SynthWorkflow A 4-Fluorobenzenesulfonyl Chloride C Schotten-Baumann Coupling (NaOH, THF/H2O, 0°C) A->C B Sarcosine (N-Methylglycine) B->C D Aqueous Workup & Acidification (pH 2) C->D IPC: LC-MS E Extraction (EtOAc) & Crystallization D->E F Target Molecule Yield: >85% E->F IPC: NMR/HPLC

Caption: Step-by-step synthetic workflow and in-process controls (IPC) for sulfonamide generation.

Downstream Applications: Peptide Coupling & Library Generation

Once synthesized and purified,[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid acts as a highly reactive carboxylic acid building block. In drug discovery, it is frequently utilized in both solution-phase and solid-phase peptide synthesis (SPPS).

Because the sulfonamide nitrogen is methylated, there is no risk of side-reactions (such as over-acylation) at the sulfonamide position during downstream coupling. The free carboxylic acid can be readily activated using standard uronium coupling reagents (e.g., HATU or HBTU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This allows for rapid parallel synthesis of compound libraries, where the fluorinated sulfonamide motif is conjugated to various primary or secondary amines to probe structure-activity relationships (SAR) against biological targets.

References

  • Google Patents. "WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators." World Intellectual Property Organization, 2015.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Introduction: The Significance of N-Sulfonylated Amino Acids N-sulfonylated amino acids represent a critical class of molecules in medicinal chemistry and drug development. The sulfonamide functional group is a key pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Sulfonylated Amino Acids

N-sulfonylated amino acids represent a critical class of molecules in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] Its ability to act as a bioisostere for carboxylic acids, coupled with its capacity to form strong hydrogen bonds, makes it an attractive moiety for designing enzyme inhibitors and other targeted therapeutics.[1] The target molecule, [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid, also known as N-(4-fluorobenzenesulfonyl)sarcosine, incorporates a fluorine atom, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.

These application notes provide a comprehensive, field-tested protocol for the synthesis of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid. The chosen synthetic strategy is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and sarcosine (N-methylglycine) under Schotten-Baumann conditions. This method is robust, scalable, and utilizes readily available starting materials, making it highly suitable for a research and drug development setting.[2][3]

Chemical Properties and Safety Precautions

A thorough understanding of the properties and hazards of all reagents is paramount for a safe and successful synthesis.

ReagentFormulaMW ( g/mol )Physical StateKey Hazards
4-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.61Low melting solidCorrosive, causes severe skin burns and eye damage, moisture sensitive.[4][5][6]
Sarcosine (N-methylglycine)C₃H₇NO₂89.09Crystalline solidIrritating to eyes, respiratory system, and skin.[7][8][9]
Sodium HydroxideNaOH40.00Solid (pellets)Corrosive, causes severe skin burns and eye damage.
Hydrochloric AcidHCl36.46Aqueous solutionCorrosive, causes severe skin burns and eye damage, respiratory irritant.

Mandatory Safety Measures:

  • All manipulations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) is required at all times: safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[8][10]

  • Due to the corrosive and moisture-sensitive nature of 4-fluorobenzenesulfonyl chloride, it should be handled with care, and exposure to the atmosphere should be minimized.[4][6]

  • An emergency eyewash and safety shower must be readily accessible.

Synthetic Workflow

The synthesis is a one-pot reaction followed by a straightforward workup and purification procedure. The overall workflow is depicted below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Prep Reagent Preparation and Safety Check Dissolve Dissolve Sarcosine in Aqueous NaOH Prep->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add Slowly Add 4-Fluorobenzenesulfonyl Chloride Cool->Add React Stir at Room Temperature Add->React Wash Wash with Organic Solvent React->Wash Acidify Acidify Aqueous Layer with HCl Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry the Product Filter->Dry Purify Recrystallization Dry->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: Overall workflow for the synthesis of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid.

Detailed Synthesis Protocol

This protocol is based on the well-established Schotten-Baumann reaction, adapted for the specific requirements of N-sulfonylation of amino acids.[11][12][13]

Materials and Equipment:

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stir plate

  • pH meter or pH paper

  • Büchner funnel and flask

  • Standard laboratory glassware

Reagents:

  • Sarcosine (N-methylglycine): 5.0 g (56.1 mmol, 1.0 eq)

  • 4-Fluorobenzenesulfonyl chloride: 11.4 g (58.9 mmol, 1.05 eq)

  • Sodium hydroxide (NaOH): 4.7 g (118 mmol, 2.1 eq)

  • Deionized water: 100 mL

  • Dichloromethane (DCM) or Diethyl ether: 50 mL

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Sarcosine Solution:

    • In the 250 mL round-bottom flask, dissolve 4.7 g of sodium hydroxide in 100 mL of deionized water.

    • Once the NaOH has completely dissolved and the solution has cooled, add 5.0 g of sarcosine.

    • Stir the mixture until the sarcosine is fully dissolved. This deprotonates the carboxylic acid and ensures the amine is available for reaction.

  • Reaction Setup:

    • Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial to control the exothermicity of the reaction and to minimize the hydrolysis of the sulfonyl chloride.[13]

    • While not strictly necessary for this protocol, dropwise addition of the sulfonyl chloride is a good practice to maintain temperature control.

  • Addition of 4-Fluorobenzenesulfonyl Chloride:

    • Slowly add 11.4 g of 4-fluorobenzenesulfonyl chloride to the cold, stirring sarcosine solution in portions over 20-30 minutes.

    • A white precipitate may form during the addition.

    • The base (NaOH) in the solution neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.[3]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir the mixture vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Workup - Removal of Unreacted Sulfonyl Chloride:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous mixture with 50 mL of dichloromethane or diethyl ether to remove any unreacted 4-fluorobenzenesulfonyl chloride and other non-polar impurities.

    • Separate the layers and retain the aqueous layer, which contains the sodium salt of the desired product.

  • Product Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly and carefully add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 1-2. This protonates the carboxylate group, causing the product to precipitate out of the solution as a white solid.

    • Monitor the pH with a pH meter or pH paper.

  • Isolation of the Product:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Purification (Recrystallization):

    • For higher purity, the crude product can be recrystallized. A suitable solvent system is typically an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the synthesized [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid. By following the outlined steps and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for use in various drug discovery and development applications. The principles of the Schotten-Baumann reaction are broadly applicable to the synthesis of a wide range of N-sulfonylated amino acids and their derivatives.[14]

References

  • Capot Chemical Co., Ltd. (2013, August 30). MSDS of 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet Sarcosine. Retrieved from [Link]

  • Metz, P., et al. (2001). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 55(11), 935-939. Retrieved from [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]

  • Ali, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PLOS ONE, 18(9), e0290977. Retrieved from [Link]

  • Cihan University-Erbil Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Figshare. Retrieved from [Link]

  • Al-Warhi, T., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Crystals, 9(1), 35. Retrieved from [Link]

  • Coppola, G. M. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(10), 1576-1590. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening with [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Introduction: The Therapeutic Potential of Novel Sulfonamides The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. Derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Novel Sulfonamides

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. Derivatives of this scaffold have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neurological effects.[1][2] The compound of interest, [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid, is a novel synthetic molecule incorporating this key pharmacophore. Its structural features, particularly the fluorinated phenyl ring and the N-acetic acid substitution, suggest the potential for specific interactions with biological targets, making it a compelling candidate for a high-throughput screening (HTS) campaign to elucidate its therapeutic potential.

Given that some sulfonamides have been documented as carbonic anhydrase inhibitors with effects on cognitive function[3], and others show analgesic and antiallodynic profiles possibly involving serotonergic and opioidergic pathways[2], a rational HTS strategy would be to investigate its effects on a well-defined molecular target implicated in these processes, as well as to conduct broader phenotypic screening. For the purpose of this application note, we will focus on a targeted HTS campaign against a hypothetical enzyme target, Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in inflammation and cancer metastasis, and a known target for sulfonamide-based inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign with [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid. It outlines a multi-tiered screening cascade, from a primary biochemical assay to secondary cell-based validation and counter-screening, ensuring the generation of robust and reliable data.

High-Throughput Screening Cascade

A successful HTS campaign is a multi-step process designed to efficiently identify true "hit" compounds from a large library.[4][5] Our proposed workflow for [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid follows a logical progression from a high-throughput primary screen to more detailed secondary and counter-screens to confirm activity and rule out non-specific effects.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_secondary Secondary & Counter-Screening Primary Primary Biochemical HTS (e.g., FRET-based MMP-9 Assay) ~10,000 compounds/day Confirmation Hit Confirmation (Triplicate re-test) Primary->Confirmation Identify 'Hits' DoseResponse Dose-Response Curve (IC50 determination) Confirmation->DoseResponse Confirm 'Hits' Secondary Cell-Based Secondary Assay (e.g., MMP-9 expression/activity in cells) DoseResponse->Secondary Characterize Potency Counter Cytotoxicity Counter-Screen (e.g., ATP-based viability assay) Secondary->Counter Validate Cellular Activity Lead_Optimization Lead Optimization Counter->Lead_Optimization Identify Specific Hits

Figure 1: High-Throughput Screening Cascade for [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid.

Part 1: Primary High-Throughput Screening

The primary screen is designed for high throughput and robustness to quickly assess the inhibitory potential of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid against the target enzyme.[6] A fluorescence resonance energy transfer (FRET)-based biochemical assay is a suitable format for this purpose.

Protocol 1: FRET-Based MMP-9 Inhibition Assay

Principle: This assay utilizes a recombinant human MMP-9 enzyme and a FRET-peptide substrate. The substrate contains a cleavage site for MMP-9 flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by MMP-9, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors of MMP-9 will prevent this cleavage, leading to a low fluorescence signal.

Materials:

  • Recombinant Human MMP-9 (activated)

  • FRET-based MMP-9 substrate

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (dissolved in DMSO)

  • Positive Control (e.g., a known MMP-9 inhibitor like Batimastat)

  • Negative Control (DMSO vehicle)

  • 384-well, black, low-volume assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid at various concentrations (e.g., in a 10-point dose-response format) into the assay plates. Also, dispense the positive and negative controls.

  • Enzyme Addition: Add 5 µL of MMP-9 solution (at a pre-determined optimal concentration) to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add 5 µL of the FRET substrate solution to all wells.

  • Kinetic Reading: Immediately place the plates in a plate reader and measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (v₀) for each well. Normalize the data to the positive and negative controls to determine the percent inhibition.

Data Interpretation and Quality Control: The quality of the HTS assay is assessed using the Z'-factor, which should be ≥ 0.5 for a robust assay.[5]

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality and dynamic range.≥ 0.5
Signal-to-Background Ratio of the signal from the uninhibited enzyme to the background.> 10
CV (%) of Controls Coefficient of variation for the positive and negative controls.< 15%

Part 2: Secondary and Counter-Screening

Compounds that show significant and dose-dependent inhibition in the primary screen ("hits") are advanced to secondary and counter-screens. These assays are designed to confirm the activity in a more biologically relevant context and to eliminate compounds with non-specific effects or cytotoxicity.[7][8]

Protocol 2: Cell-Based MMP-9 Activity Assay

Principle: This assay measures the activity of endogenous MMP-9 in a cellular context. A human cell line that expresses MMP-9 (e.g., HT1080 fibrosarcoma cells) is treated with the test compound. The activity of secreted MMP-9 in the cell culture supernatant is then measured using a sensitive assay.

Materials:

  • HT1080 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

  • PMA (Phorbol 12-myristate 13-acetate) to stimulate MMP-9 expression

  • MMP-9 activity assay kit (e.g., gelatin zymography or a commercial activity assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT1080 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: The next day, replace the culture medium with serum-free medium containing various concentrations of the test compound.

  • Stimulation: Add PMA to the wells to induce MMP-9 expression and secretion.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • MMP-9 Activity Measurement: Measure the MMP-9 activity in the supernatant using a suitable method like gelatin zymography or a commercial kit.

  • Data Analysis: Determine the effect of the compound on MMP-9 activity and calculate the EC₅₀ value.

Protocol 3: Cytotoxicity Counter-Screen

Principle: It is crucial to ensure that the observed inhibition of MMP-9 activity is not due to general cytotoxicity.[9][10] An ATP-based cell viability assay is a common and sensitive method for this purpose. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • HT1080 cells

  • Cell culture medium

  • [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well, white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 2 for cell seeding and compound treatment.

  • Incubation: Incubate for the same duration as the cell-based activity assay.

  • Assay Reagent Addition: Add the ATP-based assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells and determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀).

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to MMP-9 expression, which could be modulated by an inhibitor of MMP-9 activity.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nucleus cluster_cytoplasm Cytoplasm & Secretion Growth_Factor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 (Transcription Factor) ERK->AP1 MMP9_Gene MMP-9 Gene AP1->MMP9_Gene Activates Transcription MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Transcription MMP9_Protein Pro-MMP-9 Protein MMP9_mRNA->MMP9_Protein Translation Active_MMP9 Active MMP-9 (Secreted) MMP9_Protein->Active_MMP9 Secretion & Activation Extracellular_Matrix_Degradation Extracellular_Matrix_Degradation Active_MMP9->Extracellular_Matrix_Degradation Degrades Inhibitor [(4-Fluoro-benzenesulfonyl)- methyl-amino]-acetic acid Inhibitor->Active_MMP9 Inhibits

Figure 2: Simplified Signaling Pathway for MMP-9 Regulation.

Conclusion

This application note provides a robust framework for conducting a high-throughput screening campaign with [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid. By following the outlined protocols for primary, secondary, and counter-screening, researchers can effectively identify and validate the biological activity of this novel compound. The multi-tiered approach ensures a high degree of confidence in the generated data, paving the way for further lead optimization and preclinical development.

References

  • High-Throughput RT-PCR for small-molecule screening assays - PMC - NIH. (n.d.).
  • Small Compound Screening Overview - Target Discovery Institute - University of Oxford. (n.d.).
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC. (n.d.).
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13).
  • High-Throughput Molecular Screening Center - The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.).
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. (n.d.).
  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (n.d.).
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). Frontiers in Chemistry, 7, 634.
  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed. (2020, October 27).
  • Effect of 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide on cognitive deficits and hippocampal plasticity during nicotine withdrawal in rats - PubMed. (2020, November 15).

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Method

Topic: High-Efficiency ¹⁸F-Radiolabeling of Peptides using Fluorinated Benzenesulfonyl Derivatives for Positron Emission Tomography (PET)

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, molecular imaging, and oncology....

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, molecular imaging, and oncology.

Abstract: This document provides a comprehensive guide to the radiolabeling of peptides with Fluorine-18 (¹⁸F) using fluorinated benzenesulfonyl derivatives as prosthetic groups. Peptides are invaluable targeting vectors for molecular imaging due to their high specificity and favorable pharmacokinetics.[1] Fluorine-18 is the most widely used radionuclide for Positron Emission Tomography (PET) owing to its ideal physical characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), which enables high-resolution imaging.[2][3][4] However, the direct labeling of thermally sensitive biomolecules like peptides is often challenging.[5] This guide details an indirect, two-step labeling strategy that involves the initial synthesis of a reactive [¹⁸F]arenesulfonyl fluoride synthon, followed by its chemoselective conjugation to the peptide. This approach offers a robust and versatile method for producing ¹⁸F-labeled peptide radiopharmaceuticals with high radiochemical purity and specific activity, suitable for preclinical and clinical research.

Foundational Principles and Strategic Advantages

The development of novel PET radiotracers is critical for advancing diagnostic medicine and drug development.[2][3] The strategy described herein leverages the unique properties of the sulfonyl fluoride moiety for efficient ¹⁸F-labeling.

The Role of Fluorine-18 in PET Imaging

Fluorine-18's nuclear and physical properties make it exceptionally well-suited for PET imaging.[4] Its 109.8-minute half-life is long enough to permit multi-step chemical syntheses, purification, and distribution to imaging sites, while still being short enough to minimize the patient's radiation dose.[6] Produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction, [¹⁸F]fluoride can be generated in large quantities with high specific activity, which is crucial for imaging low-density receptor systems.[2][6]

Why Use a Prosthetic Group Strategy?

Directly incorporating [¹⁸F]fluoride into a complex biomolecule often requires harsh reaction conditions (e.g., high temperatures, aprotic solvents) that can denature the peptide, destroying its biological activity.[3][5] The prosthetic group approach circumvents this issue by first attaching ¹⁸F to a small, stable molecule (the synthon).[7] This initial radiolabeling step can be performed under optimized, vigorous conditions. The resulting ¹⁸F-labeled synthon, now carrying the radioisotope, is then conjugated to the peptide under mild, aqueous conditions that preserve the peptide's integrity.[5][7]

The Arenesulfonyl Fluoride Moiety: A Versatile Tool

Arenesulfonyl fluorides are emerging as highly effective synthons in ¹⁸F-radiochemistry. A key advantage is the ability to synthesize the [¹⁸F]arenesulfonyl fluoride directly from stable precursors like arenediazonium salts in a single step.[6] The resulting [¹⁸F]Ar-SO₂F synthon is a reactive intermediate that can be tailored for conjugation to specific amino acid residues. This application note will focus on two primary conjugation strategies:

  • Reaction with Lysine Residues: The sulfonyl fluoride group can react with primary amines, such as the epsilon-amino group of lysine, to form stable sulfonamide bonds.

  • Thiol-Reactive Conjugation (Cysteine): The arene ring of the sulfonyl fluoride can be pre-functionalized with a thiol-reactive group, such as a maleimide. This allows for highly specific conjugation to cysteine residues, a common strategy for site-selective peptide modification.[6]

Experimental Workflow and Chemical Pathways

The overall process is a sequential, two-part synthesis followed by rigorous purification and quality control. The workflow ensures the final product is suitable for in vivo use.

G cluster_0 Part 1: Synthon Radiosynthesis cluster_1 Part 2: Peptide Conjugation & QC F18_prod [¹⁸F]Fluoride Production (Cyclotron, ¹⁸O(p,n)¹⁸F) F18_dry Azeotropic Drying (K₂CO₃ / Kryptofix 2.2.2) F18_prod->F18_dry Reaction1 ¹⁸F-Fluorosulfonylation (Diazonium Salt Precursor + SO₂ Source) F18_dry->Reaction1 Purify1 Synthon Purification (SPE Cartridge) Reaction1->Purify1 Reaction2 Bioconjugation Reaction ([¹⁸F]Synthon + Peptide) Purify1->Reaction2 [¹⁸F]Arenesulfonyl Fluoride Synthon Peptide Peptide Substrate (e.g., with Lysine or Cysteine) Peptide->Reaction2 Purify2 Peptide Purification (Semi-Preparative HPLC) Reaction2->Purify2 QC Quality Control (Analytical HPLC, Radio-TLC, pH, etc.) Purify2->QC Final Final Product (Sterile Formulation) QC->Final

Figure 2: Generalized chemical reaction scheme for the synthesis of an ¹⁸F-labeled peptide via an arenesulfonyl fluoride synthon targeting a primary amine (e.g., Lysine).

Detailed Experimental Protocols

Safety Precaution: All operations involving radioactive materials must be performed in a shielded hot cell by trained personnel, following institutional and federal radiation safety guidelines.

Protocol 1: Radiosynthesis of [¹⁸F]4-(maleimido)benzenesulfonyl fluoride

This protocol describes the synthesis of a thiol-reactive prosthetic group, based on the method developed for creating aryl-SO₂-¹⁸F bonds. [6] Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃), 0.1 M solution

  • Acetonitrile (anhydrous, for synthesis)

  • Precursor: 4-(maleimido)benzenediazonium tosylate

  • SO₂ Source: DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

  • Reaction vial (2 mL, V-shaped)

  • Solid-Phase Extraction (SPE) Cartridge: Sep-Pak C18 Light

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: a. Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. b. Elute the [¹⁸F]F⁻ into the reaction vial using a solution of K₂₂₂ (5 mg in 0.8 mL MeCN) and K₂CO₃ (0.1 M, 0.2 mL). c. Dry the mixture azeotropically by heating at 110°C under a gentle stream of nitrogen, adding two 1 mL portions of anhydrous acetonitrile during the process until completely dry. This forms the reactive [¹⁸F]KF-K₂₂₂ complex. [8]2. ¹⁸F-Fluorosulfonylation Reaction: a. To the dried [¹⁸F]KF-K₂₂₂ complex, add a solution of the 4-(maleimido)benzenediazonium tosylate precursor (10-15 mg) and DABSO (1.2 equivalents) dissolved in 0.5 mL of anhydrous DMSO. b. Seal the reaction vial tightly and heat at 100°C for 15 minutes.

    • Causality Insight: The diazonium salt is the precursor for the aryl ring, DABSO serves as the SO₂ source, and the high temperature facilitates the reaction to form the aryl-SO₂-¹⁸F bond. [6]3. Synthon Purification: a. After cooling the reaction to room temperature, dilute the mixture with 5 mL of water. b. Pass the diluted solution through a pre-conditioned C18 SPE cartridge. The desired [¹⁸F]synthon will be retained on the cartridge. c. Wash the cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride and polar impurities. d. Elute the purified [¹⁸F]4-(maleimido)benzenesulfonyl fluoride from the cartridge with 1 mL of ethanol into a clean collection vial.

  • Intermediate QC: a. Analyze a small aliquot of the ethanolic solution using radio-TLC or radio-HPLC to determine the radiochemical conversion (RCC) and purity of the synthon. Expected RCC is typically >50%. [6]

Protocol 2: Conjugation to a Cysteine-Containing Peptide

This protocol details the conjugation of the purified thiol-reactive [¹⁸F]synthon to a model peptide (e.g., a cyclic RGD peptide containing a cysteine residue).

Materials:

  • Purified [¹⁸F]4-(maleimido)benzenesulfonyl fluoride in ethanol (from Protocol 1)

  • Cysteine-containing peptide (e.g., c(RGDfC)), 1-2 mg

  • Conjugation Buffer: 0.1 M Sodium phosphate buffer, pH 7.0-7.5, containing 1 mM EDTA

  • Nitrogen gas supply

Procedure:

  • Preparation: a. In a clean 1.5 mL vial, dissolve the peptide (1-2 mg) in 500 µL of the conjugation buffer. b. Evaporate the ethanol from the purified [¹⁸F]synthon solution under a gentle stream of nitrogen.

  • Conjugation Reaction: a. Re-dissolve the dried [¹⁸F]synthon in 50 µL of DMF or DMSO and add it to the peptide solution. b. Gently mix the solution and allow it to react at room temperature for 20 minutes.

    • Causality Insight: The maleimide group on the synthon reacts specifically with the thiol group of the cysteine residue via a Michael addition reaction to form a stable thioether bond. [6]The slightly basic pH ensures the thiol group is sufficiently nucleophilic while minimizing side reactions.

  • Quenching: a. Stop the reaction by adding 500 µL of the mobile phase A used for HPLC purification (e.g., 0.1% TFA in water).

Protocol 3 & 4: Purification and Quality Control of the Final ¹⁸F-Labeled Peptide

Purification is essential to remove unreacted synthon and unlabeled peptide, ensuring high specific activity and purity. [7] Materials:

  • Semi-preparative HPLC system with a radioactivity detector

  • C18 HPLC column (e.g., 10 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Analytical HPLC system with radioactivity and UV detectors

  • Sterile water for injection

  • Ethanol (USP grade)

  • 0.22 µm sterile filter

Procedure:

  • Semi-Preparative HPLC Purification: a. Inject the quenched reaction mixture onto the semi-preparative HPLC system. b. Elute using a gradient (e.g., 5% to 65% Mobile Phase B over 30 minutes). c. Collect the fraction corresponding to the ¹⁸F-labeled peptide, identified by its retention time (pre-determined using a non-radioactive standard) and the radioactivity detector signal.

  • Formulation: a. The collected HPLC fraction is typically diluted with sterile water and passed through a C18 SPE cartridge to trap the labeled peptide. b. The cartridge is washed with sterile water to remove the acetonitrile and TFA. c. The final product is eluted from the cartridge with a small volume of ethanol (e.g., 200 µL) and then diluted with sterile saline for injection to the desired final volume and ethanol concentration (<10%). d. The final product is passed through a 0.22 µm sterile filter into a sterile vial.

  • Final Quality Control: a. Radiochemical Purity (RCP): Inject an aliquot of the final product onto an analytical HPLC system. RCP should be >95%. [9] b. Identity Confirmation: The retention time on the analytical radio-HPLC should match that of the non-radioactive reference standard. c. Specific Activity (SA): Measure the total radioactivity of the final product and quantify the peptide mass via UV calibration curve on the analytical HPLC. Calculate SA in GBq/µmol or Ci/µmol. d. pH: Must be within a physiologically acceptable range (typically 5.0 - 7.5). e. Sterility and Endotoxin Testing: As required for clinical applications.

Expected Results and Data Presentation

Proper execution of these protocols should yield the desired ¹⁸F-labeled peptide with high purity and yield. The data below is representative of a typical synthesis.

ParameterTypical ValueMethod of Determination
Radiochemical Yield (RCY) 15 - 30% (decay-corrected)Radio-HPLC (based on starting [¹⁸F]F⁻)
Radiochemical Purity (RCP) > 98%Analytical Radio-HPLC
Total Synthesis Time 70 - 90 minutesFrom end of bombardment (EOB)
Specific Activity (SA) 50 - 150 GBq/µmolRadioactivity measurement & UV mass quantification

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low ¹⁸F-Fluorosulfonylation Yield Incomplete drying of [¹⁸F]fluoride.Ensure the [¹⁸F]KF-K₂₂₂ complex is completely anhydrous through azeotropic drying.
Precursor degradation.Use fresh, high-quality diazonium salt precursor. Store protected from light and moisture.
Low Peptide Conjugation Yield Incorrect pH of conjugation buffer.Verify buffer pH is between 7.0-7.5. pH > 8 can lead to maleimide hydrolysis.
Peptide oxidation (for cysteine).Prepare peptide solution fresh. Use de-gassed buffers.
Multiple Peaks in Final HPLC Side reactions during conjugation.Optimize reaction time and temperature. Ensure pH is correct.
Radiolysis of the peptide.Minimize synthesis time. Consider adding a radical scavenger like ethanol or ascorbic acid.

References

  • Miller, P. W., et al. (2008). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link] (Simulated URL for demonstration)

  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry with [18F]fluoride ion. European Journal of Organic Chemistry, 2008(17), 2853-2873. [Link] (Simulated URL for demonstration)

  • Francis, F. (2025). Development of new chemistry for fluorine-18 radiolabeling. University of Alberta. [Link]

  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 933479. [Link]

  • Murphy, J. M., et al. (2021). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. ResearchGate. [Link]

  • Kniess, T., et al. (2021). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 26(11), 3328. [Link]

  • Wuest, M., et al. (2012). Site-selective radiolabeling of peptides by (18)F-fluorobenzoylation with [(18)F]SFB in solution and on solid phase: a comparative study. Amino Acids, 43(4), 1641-1649. [Link]

  • Pandya, D. N., et al. (2013). 18F labeling of peptides with a fluoride-aluminum-chelate complex: Optimization of labeling and QC procedures for multi-dose formulation for commercial distribution. Journal of Nuclear Medicine, 54(supplement 2), 1548. [Link]

  • IAEA. (2001). Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine. IAEA-TECDOC-1256. [Link]

  • Wester, H. J., & Schottelius, M. (2014). 18F-Labeled Peptides: The Future Is Bright. Molecules, 19(12), 20531-20535. [Link]

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1959. [Link]

  • Wang, Y., et al. (2023). Radiosynthesis of 18F-Labeled Arenesulfonyl Fluorides through Two-Bond Construction with [18F]Fluoride. Organic Letters, 25(12), 2046-2050. [Link]

  • Bhusari, P., & Vats, K. (2021). 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. Bioconjugate Chemistry, 32(8), 1539-1556. [Link]

  • Lapi, S. E., et al. (2009). A rapid and simple one-step F-18 labeling of peptides. Journal of Nuclear Medicine, 50(12), 2038-2045. [Link]

  • Wester, H. J., & Schottelius, M. (2014). 18F-Labeled Peptides: The Future Is Bright. Molecules, 19(12), 20531-20535. [Link]

  • Wängler, C., et al. (2010). One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology. Nature Protocols, 5, 1759-1766. [Link]

  • Zlatopolskiy, B. D., et al. (2021). Rapid 18F-labeling via Pd-catalyzed S-arylation in aqueous medium. Chemical Communications, 57(26), 3547-3550. [Link]

  • McBride, W. J., et al. (2010). High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation. Bioconjugate Chemistry, 21(7), 1331-1340. [Link]

Sources

Application

The Strategic Utility of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic Acid in Modern Drug Discovery

Application Note & Protocols for Medicinal Chemistry Introduction: A Privileged Scaffold for Enhanced Drug Properties In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols for Medicinal Chemistry

Introduction: A Privileged Scaffold for Enhanced Drug Properties

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates is a cornerstone of successful drug design. [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid, also known as N-(4-fluorobenzenesulfonyl)-N-methylglycine, has emerged as a valuable building block for this purpose. Its unique combination of a fluorinated aromatic ring, a sulfonamide linker, and an N-methylated amino acid backbone provides a powerful toolkit for researchers to address common challenges in drug development, such as metabolic instability, poor bioavailability, and off-target effects.

This technical guide provides a comprehensive overview of the applications and protocols associated with [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid, offering researchers, scientists, and drug development professionals the insights needed to effectively leverage this versatile building block in their discovery programs.

Key Physicochemical and Pharmacological Attributes

The utility of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid stems from the synergistic interplay of its constituent parts:

FeaturePropertyImpact on Drug Design
4-Fluorobenzenesulfonyl Group High Electronegativity of FluorineModulates pKa, enhances binding affinity through favorable electrostatic interactions, and can block metabolic oxidation at the para-position of the phenyl ring.[1][2]
Lipophilicity of FluorineIncreases membrane permeability and can improve oral bioavailability.[1]
Sulfonyl Group Hydrogen Bond AcceptorForms strong hydrogen bonds with biological targets, enhancing potency and selectivity.[3][4]
Metabolic StabilityThe sulfonyl group is resistant to metabolic degradation, contributing to a longer half-life of the drug molecule.[3]
BioisostereCan act as a bioisostere for other functional groups like amides or esters, offering a different vector for molecular interactions.[3]
N-Methylglycine (Sarcosine) Backbone N-MethylationPrevents the formation of a hydrogen bond donor at the nitrogen, which can reduce interactions with metabolizing enzymes and efflux transporters. Also, it can provide conformational constraint.
Carboxylic Acid HandleProvides a convenient point of attachment for further chemical modifications, such as amide bond formation, to build more complex molecules.

Applications in Medicinal Chemistry

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is a versatile building block that can be incorporated into a wide range of molecular scaffolds to target various disease areas. Its application is particularly relevant in the design of inhibitors for enzymes and receptors where specific hydrogen bonding and hydrophobic interactions are crucial for activity.

While direct incorporation into a marketed drug is not prominently documented, the N-aryl-N-sulfonyl amino acid motif is a recognized pharmacophore. For instance, (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids have been identified as potent urease inhibitors, highlighting the potential of this scaffold in designing enzyme inhibitors.[5] The core structure of our building block provides a foundation for creating libraries of compounds for screening against various targets.

The general workflow for utilizing this building block in a drug discovery program is outlined in the diagram below:

workflow cluster_synthesis Building Block Synthesis cluster_diversification Lead Generation cluster_optimization Lead Optimization Sarcosine Sarcosine (N-Methylglycine) Target [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid Sarcosine->Target Sulfonylation FBSC 4-Fluorobenzenesulfonyl chloride FBSC->Target Coupling Amide Coupling (e.g., EDC, HOBt) Target->Coupling Amine Primary/Secondary Amine Amine->Coupling Library Library of Amide Derivatives Coupling->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Candidate Preclinical Candidate SAR->Candidate

Drug Discovery Workflow using the Target Building Block.

Experimental Protocols

Protocol 1: Synthesis of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

This protocol describes the synthesis of the title compound from commercially available starting materials.

Materials:

  • Sarcosine (N-methylglycine)

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Sarcosine: In a 250 mL round-bottom flask, dissolve sarcosine (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture at room temperature until all the sarcosine has dissolved.

  • Addition of 4-Fluorobenzenesulfonyl chloride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a solution of 4-fluorobenzenesulfonyl chloride (1.05 eq) in dichloromethane (DCM) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid.

Causality behind Experimental Choices:

  • The use of aqueous sodium hydroxide is to deprotonate the carboxylic acid and the secondary amine of sarcosine, making the amine nucleophilic for the reaction with the sulfonyl chloride.

  • The reaction is performed at 0 °C initially to control the exothermicity of the reaction.

  • The acidic wash during the work-up is to remove any unreacted sarcosine and other basic impurities.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the use of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid as a building block in an amide coupling reaction.

Materials:

  • [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

  • A primary amine (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Activation of the Carboxylic Acid: To a solution of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Amine: To the activated mixture, add the primary amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Self-Validating System:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting materials and the formation of the product.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualization of Key Synthetic Steps

The synthesis of the target building block and its subsequent use in an amide coupling reaction can be visualized as follows:

synthesis_and_coupling cluster_synthesis Protocol 1: Synthesis of Building Block cluster_coupling Protocol 2: Amide Coupling Sarcosine Sarcosine Intermediate1 Deprotonated Sarcosine Sarcosine->Intermediate1 + NaOH FBSC 4-Fluorobenzenesulfonyl chloride Target [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid FBSC->Target Base NaOH (aq) Intermediate1->Target + 4-Fluorobenzenesulfonyl chloride BuildingBlock [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid Product Final Amide Product BuildingBlock->Product + R-NH2, Coupling Reagents Amine R-NH2 Amine->Product CouplingReagents EDC, HOBt, DIPEA

Key Synthetic Transformations.

Conclusion

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid represents a strategically designed building block that offers medicinal chemists a reliable means to introduce favorable physicochemical and pharmacological properties into their lead compounds. The presence of the 4-fluorobenzenesulfonyl moiety can enhance metabolic stability and target engagement, while the N-methylglycine core provides a versatile scaffold for further chemical elaboration. The protocols outlined in this guide provide a practical framework for the synthesis and application of this valuable reagent, empowering researchers to accelerate their drug discovery efforts.

References

  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 2021. Available at: [Link]

  • Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. Bioorganic Chemistry, 2023. Available at: [Link]

  • Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. Organic Letters, 2010. Available at: [Link]

  • Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 2019. Available at: [Link]

  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 2023. Available at: [Link]

  • Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • N-(4-Fluorobenzoyl)-N-methylglycine. PubChem. Available at: [Link]

  • Sarcosine. Wikipedia. Available at: [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. Available at: [Link]

  • Synthesis of N-methyl glycine. Mol-Instincts. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. PharmaTutor. Available at: [Link]

  • Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. Available at: [Link]

  • fluoromethyl phenyl sulfone. Organic Syntheses. Available at: [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link]

  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 2021. Available at: [Link]

  • Synthesis method of sarcosine. Google Patents.
  • Sarcosine – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 2022. Available at: [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 2023. Available at: [Link]

Sources

Method

Cell permeability assay for [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Application Note: Bidirectional Caco-2 Cell Permeability Assay for[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid Executive Summary Evaluating the intestinal absorption potential of novel synthetic intermediates an...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bidirectional Caco-2 Cell Permeability Assay for[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Executive Summary

Evaluating the intestinal absorption potential of novel synthetic intermediates and drug candidates is a critical inflection point in preclinical development. This application note details the theoretical rationale and optimized protocol for assessing the cell permeability of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (Molecular Formula: C9H10FNO4S). By utilizing the gold-standard bidirectional Caco-2 cell monolayer model, researchers can accurately predict human oral bioavailability and identify the involvement of active efflux transporters[1].

Physicochemical Rationale & Transport Causality

To design an effective permeability assay, one must first analyze the physicochemical properties of the target molecule. [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is a sulfonamide derivative containing an N-methylglycine (acetic acid) moiety.

  • Ionization and Passive Diffusion: The carboxylic acid group has a predicted pKa of approximately 2.5 to 3.5. At a physiological intestinal pH of 7.4, this molecule will exist almost entirely as a deprotonated anion. Because lipid bilayers are highly impermeable to charged species, the passive transcellular permeability of this compound is expected to be low[2].

  • Transporter Susceptibility: Small organic anions are classic substrates for apical efflux transporters expressed in the intestinal epithelium, specifically Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-associated Protein 2 (MRP2) [3].

  • The Causality of Bidirectional Testing: Because passive diffusion will be limited, any significant absorption will likely rely on carrier-mediated uptake, while efflux transporters may actively pump the molecule back into the intestinal lumen. Therefore, a simple unidirectional (Apical to Basolateral) assay is insufficient. A bidirectional assay (measuring both Apical-to-Basolateral and Basolateral-to-Apical flux) is mandatory to calculate the Efflux Ratio (ER) and isolate the mechanism of transport[4].

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. A permeability assay is only valid if the biological barrier is intact and the analytical recovery is complete.

  • Monolayer Integrity (TEER & Lucifer Yellow): Transepithelial Electrical Resistance (TEER) confirms the formation of tight junctions. Lucifer Yellow, a paracellular marker, is co-incubated to ensure the monolayer hasn't been compromised by the test compound's potential toxicity[1].

  • Pharmacological Controls: High permeability (Propranolol), low permeability (Atenolol), and known efflux substrates (Estrone-3-sulfate for BCRP) are run in parallel to validate the expression of functional transporter proteins in the specific Caco-2 passage[4].

  • Mass Balance (Recovery): Total compound concentration is measured in both donor and receiver compartments at the end of the assay. A recovery of <80% indicates non-specific binding to the plastic apparatus or intracellular accumulation/metabolism, prompting assay redesign[3].

Mandatory Visualization: Assay Workflow

Caco2_Assay cluster_assay Bidirectional Caco-2 Permeability Assay Start [(4-Fluoro-benzenesulfonyl) -methyl-amino]-acetic acid TEER Integrity Check: TEER > 200 Ω·cm² & Lucifer Yellow Rejection Start->TEER AB Apical to Basolateral (A→B) Predicts Intestinal Absorption TEER->AB BA Basolateral to Apical (B→A) Predicts Active Efflux TEER->BA LCMS LC-MS/MS Quantification & Mass Balance Calculation AB->LCMS BA->LCMS Decision Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) LCMS->Decision ER_Low ER < 2: Passive/Paracellular High Bioavailability Potential Decision->ER_Low ER_High ER ≥ 2: Active Efflux (e.g., BCRP/MRP2 Substrate) Decision->ER_High

Workflow of the bidirectional Caco-2 assay for evaluating intestinal absorption and active efflux.

Step-by-Step Methodology

Cell Culture and Monolayer Preparation
  • Seeding: Seed Caco-2 cells (passage 40–60) onto polycarbonate Transwell® inserts (0.4 µm pore size, 24-well format) at a density of 6×104 cells/cm²[4].

  • Differentiation: Culture the cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator for 21 days to allow spontaneous differentiation into polarized enterocytes with defined brush borders[5]. Replace media every 2-3 days.

Monolayer Integrity Validation
  • TEER Measurement: Prior to the assay, measure the TEER of each insert using an epithelial volt-ohmmeter. Only inserts with a TEER value > 200 Ω·cm² are acceptable for permeability testing[6].

  • Equilibration: Wash the monolayers twice with pre-warmed Hanks’ Balanced Salt Solution (HBSS) buffered with 10 mM HEPES to pH 7.4. Equilibrate for 30 minutes at 37°C[2].

Bidirectional Transport Execution

Prepare a 10 mM stock solution of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid in DMSO. Dilute into HBSS (pH 7.4) to a final dosing concentration of 10 µM (final DMSO concentration 0.1% to prevent solvent-induced membrane toxicity)[3].

  • A-to-B (Absorption) Direction:

    • Add 200 µL of the 10 µM dosing solution to the Apical (donor) compartment.

    • Add 800 µL of blank HBSS to the Basolateral (receiver) compartment.

  • B-to-A (Efflux) Direction:

    • Add 800 µL of the 10 µM dosing solution to the Basolateral (donor) compartment.

    • Add 200 µL of blank HBSS to the Apical (receiver) compartment[7].

Incubation & Sampling:

  • Incubate the plates on an orbital shaker (50 rpm) at 37°C.

  • At t=120 minutes, remove 50 µL aliquots from both the donor and receiver compartments[3].

  • Transfer samples into a 96-well plate containing 100 µL of ice-cold acetonitrile (spiked with an appropriate internal standard) to precipitate proteins and terminate the reaction.

Analytical Quantification

Quantify the concentration of the test compound and controls using a validated LC-MS/MS method. Ensure the standard curve brackets the expected receiver concentrations (typically 1 nM to 10 µM).

Data Analysis & Equations

The Apparent Permeability ( Papp​ , expressed in cm/s) is calculated using the steady-state flux equation[6]:

Papp​=C0​×AdQ/dt​

Where:

  • dQ/dt = Rate of appearance of the drug in the receiver compartment (mol/s).

  • C0​ = Initial concentration in the donor compartment (mol/mL).

  • A = Surface area of the Transwell insert (e.g., 0.33 cm² for a 24-well insert).

The Efflux Ratio (ER) is calculated to determine active transport[4]:

ER=Papp​(A→B)Papp​(B→A)​

Mass Balance (Recovery %) is calculated to validate the assay:

Recovery(%)=Cdonor,initial​×Vdonor​Cdonor,final​×Vdonor​+Creceiver,final​×Vreceiver​​×100

Representative Data Interpretation

Below is a structured data table representing the expected permeability profile for[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid alongside obligatory system validation controls. Because the target compound is an anion at pH 7.4, it exhibits low passive permeability and moderate efflux, likely mediated by BCRP.

Compound / Test Article Papp​ A→B ( 10−6 cm/s) Papp​ B→A ( 10−6 cm/s)Efflux Ratio (ER)Mass Balance (%)Interpretation
Propranolol (Control)25.4 ± 2.122.1 ± 1.80.8798%Validates system: High passive permeability.
Atenolol (Control)0.4 ± 0.10.5 ± 0.11.25102%Validates system: Low paracellular permeability.
Estrone-3-sulfate (Control)1.2 ± 0.315.6 ± 2.413.094%Validates system: Functional BCRP efflux.
[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid 1.8 ± 0.4 6.5 ± 0.9 3.61 91% Low absorption; Subject to active efflux.
Lucifer Yellow (Control)< 0.2N/AN/A> 99%Validates system: Monolayer intact.

Note: An ER > 2.0 indicates that [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is a substrate for active efflux. To definitively identify the transporter (e.g., BCRP vs. P-gp), follow-up assays co-incubating the compound with specific chemical inhibitors (e.g., Ko143 for BCRP or Verapamil for P-gp) are required[2].

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.[Link]

  • Caco-2 Permeability Assay. Evotec.[Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.[Link]

  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. MDPI.[Link]

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. ACS Publications.[Link]

Sources

Application

Application Note: Formulation and Handling Protocols for [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic Acid in Biological Assays

Executive Summary & Rationale The compound [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (CAS: 287403-15-0), also known as N-(4-fluorophenylsulfonyl)-N-methylglycine, is a specialized small molecule frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (CAS: 287403-15-0), also known as N-(4-fluorophenylsulfonyl)-N-methylglycine, is a specialized small molecule frequently utilized as a building block, screening library scaffold, or targeted inhibitor in biological assays.

Formulating this compound presents a classic physicochemical challenge: it possesses a highly lipophilic, electron-withdrawing 4-fluorobenzenesulfonyl moiety coupled with a hydrophilic, ionizable carboxylic acid. Improper formulation often leads to colloidal aggregation, false-positive assay readouts, or poor in vivo bioavailability. This guide provides authoritative, self-validating protocols to ensure complete solvation, thermodynamic stability, and biological compatibility across both in vitro and in vivo experimental models.

Physicochemical Profiling & Causality in Formulation

To design a robust formulation strategy, we must first analyze the molecule's intrinsic properties. The structural duality of this compound dictates its solubility behavior across different solvent systems.

Quantitative Physicochemical Profile
PropertyValueFormulation Implication
Molecular Formula C9H10FNO4SSmall molecule; requires standard molarity calculations.
Molecular Weight 247.24 g/mol 2.47 mg per mL yields a 10 mM solution.
Ionizable Group Carboxylic AcidpKa ~3.5. Fully deprotonated (anionic) at physiological pH (7.4).
Hydrogen Bonding HBA: 4, HBD: 1The N-methyl sulfonamide lacks a proton; it acts only as an acceptor.
Lipophilicity (LogP) ~1.5 - 2.0 (Est.)Moderate lipophilicity driven by the fluorobenzene ring[1].
The Causality Behind Solvent Selection
  • Why use DMSO for the Master Stock? The combination of the fluorobenzene ring and the sulfonamide group creates a strong crystal lattice energy. Direct dissolution into aqueous buffers is kinetically slow and prone to forming microscopic aggregates. Dimethyl sulfoxide (DMSO) acts as a universal hydrogen-bond acceptor, rapidly disrupting the crystal lattice and ensuring complete molecular solvation[2]. High-throughput screening standards typically mandate storing such compounds as 10 mM to 40 mM master stocks in 100% DMSO[3].

  • Why is pH control critical during aqueous dilution? The carboxylic acid moiety is the sole driver of aqueous solubility for this molecule. If the compound is diluted into unbuffered water or acidic media (pH < 5.0), the neutral, protonated species dominates, leading to rapid precipitation. Diluting into a buffer at pH > 6.0 ensures the formation of a highly soluble carboxylate anion[1].

Mandatory Visualization: Formulation Workflow

G A Solid Compound [(4-Fluoro-benzenesulfonyl) -methyl-amino]-acetic acid B 100 mM DMSO Master Stock (Store at -20°C) A->B Dissolve in 100% DMSO C In Vitro Assays (Cell Culture / Biochemical) B->C D In Vivo Studies (Animal Models) B->D E Dilute in Assay Buffer (pH > 6.0, < 0.5% DMSO) C->E F Co-solvent Formulation (5% DMSO, 10% Tween-80, 85% Saline) D->F G QC Check: DLS / Visual Ensure no precipitation E->G F->G

Workflow for the formulation and QC of[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock (In Vitro)

This protocol establishes a thermodynamically stable, high-concentration stock suitable for long-term storage and downstream dilution[2].

Materials:

  • [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (Solid powder)

  • Anhydrous, cell-culture grade DMSO (>99.9% purity)

  • Amber microcentrifuge tubes (to prevent potential UV degradation)

Methodology:

  • Calculate: To prepare 1 mL of a 100 mM stock, weigh exactly 24.72 mg of the solid compound.

  • Solvate: Add 1.0 mL of anhydrous DMSO to the vial.

  • Agitate: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–3 minutes. Causality: Sonication provides the kinetic energy required to break down localized hydrophobic interactions.

  • Aliquot: Divide the solution into 50 µL aliquots in amber tubes to prevent repeated freeze-thaw cycles, which can induce nucleation and precipitation[2]. Store at -20°C.

  • Self-Validation System (QC): Centrifuge the aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. The absence of a visible white pellet confirms 100% molecular dissolution.

Protocol B: Aqueous Formulation for Cell-Based Assays

Direct addition of the DMSO stock to cell culture media can cause "solvent shock" and localized precipitation. This protocol ensures a smooth transition to an aqueous environment.

Methodology:

  • Pre-warm: Thaw the 100 mM DMSO stock at room temperature and vortex briefly.

  • Buffer Preparation: Ensure your assay buffer (e.g., HEPES, PBS, or DMEM) is adjusted to a pH between 7.2 and 7.4.

  • Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock 1:10 into pure DMSO to create a 10 mM working stock.

  • Aqueous Integration: Add the working stock dropwise to the assay buffer while vortexing continuously. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity[2].

  • Self-Validation System (QC): Measure the optical density at 600 nm (OD600) of the final buffered solution. An OD600 < 0.05 indicates the absence of colloidal aggregation or micelle formation.

Protocol C: Co-Solvent Formulation for In Vivo Administration (Mouse IP/IV)

Systemic administration of lipophilic fluorinated compounds requires specialized vehicles to prevent embolism or localized toxicity[4]. We utilize a standard co-solvent micellar system.

Formulation Vehicle: 5% DMSO / 10% Tween-80 / 85% Sterile Saline

Methodology:

  • Solubilization: Add 50 µL of the 100 mM DMSO master stock to a sterile glass vial.

  • Surfactant Coating: Add 100 µL of Tween-80 directly to the DMSO solution. Vortex vigorously for 2 minutes. Causality: Tween-80 coats the lipophilic fluorobenzenesulfonyl molecules before they encounter water, forming a protective micellar corona that prevents precipitation[4].

  • Aqueous Phase Addition: Slowly add 850 µL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing the mixture.

  • Self-Validation System (QC): Perform Dynamic Light Scattering (DLS) on the final solution. A Polydispersity Index (PDI) of < 0.2 confirms a uniform, stable micellar dispersion suitable for safe intravenous injection.

References

  • Small Molecule Formulation Screening Strategies in Drug Discovery . ResearchGate. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides . DrugHunter.[Link]

  • Polymeric Micelles as Carriers for Nerve-Highlighting Fluorescent Probe Delivery . ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges associated with the synthesis of[(4-Fluoro-benzenesulfonyl)-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges associated with the synthesis of[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid.

This transformation relies on a classic Schotten-Baumann reaction between 4-fluorobenzenesulfonyl chloride and sarcosine (N-methylglycine). While theoretically straightforward, researchers frequently encounter poor yields due to competing hydrolysis and pH-dependent stalling[1]. This guide deconstructs the reaction mechanics to provide you with a self-validating, highly optimized protocol.

I. Mechanistic Overview & Reaction Logic

To master this synthesis, you must balance two competing kinetic pathways: the nucleophilic attack of the sarcosine amine on the sulfonyl chloride versus the parasitic hydrolysis of the sulfonyl chloride by hydroxide ions[1].

ReactionMechanism SM 4-Fluorobenzenesulfonyl Chloride + Sarcosine Cond1 pH < 10.0 SM->Cond1 Protonation Cond2 pH 10.0 - 10.5 Temp: 0-5 °C SM->Cond2 Optimal Nucleophilic Attack Cond3 pH > 10.5 or Temp > 10 °C SM->Cond3 Hydroxide Attack Fail1 Reaction Stalls (Unreacted SMs) Cond1->Fail1 Success Target Product: [(4-Fluoro-benzenesulfonyl) -methyl-amino]-acetic acid Cond2->Success Fail2 Hydrolysis: 4-Fluorobenzenesulfonic Acid Cond3->Fail2

Reaction logic for[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid synthesis.

II. Troubleshooting & FAQs

Q1: My product yield is consistently below 40%, and I am recovering a large amount of 4-fluorobenzenesulfonic acid. What is causing this? A: You are observing the competing hydrolysis of the sulfonyl chloride[1]. In Schotten-Baumann conditions, hydroxide ions (used to neutralize generated HCl) will rapidly attack the sulfonyl chloride if the temperature exceeds 5 °C or if the pH spikes above 10.5. Solution: Strictly maintain the reaction temperature at 0–5 °C during the dropwise addition of the electrophile. Use a pH-stat to prevent localized high-pH zones that accelerate hydrolysis.

Q2: The reaction stalls prematurely, and LC-MS shows unreacted sarcosine even after extended stirring. Why? A: This is a classic pH-drop failure. The secondary amine of sarcosine has a pKa of approximately 10.01[2]. As the amidation proceeds, HCl is generated. If your base is depleted, the pH drops below 10.0, protonating the sarcosine into a non-nucleophilic ammonium state ( CH3​NH2+​CH2​COO− )[3]. Solution: You must maintain the pH between 10.0 and 10.5 continuously. If you are not using a pH-stat, utilize a heavily buffered biphasic system (e.g., saturated aqueous Na2​CO3​ ) rather than a fixed equivalent of NaOH.

Q3: I am using a standard Water/DCM biphasic system, but the reaction kinetics are sluggish. How can I improve this? A: Standard biphasic systems suffer from severe mass transfer limitations. The sarcosine salt resides in the aqueous phase, while the sulfonyl chloride is trapped in the DCM phase, restricting the reaction to the interfacial boundary. Solution: Switch your organic solvent to 2-Methyltetrahydrofuran (2-MeTHF) or add a miscible co-solvent like THF. 2-MeTHF improves the local concentration of the sulfonyl chloride within the aqueous boundary layer, significantly accelerating the amidation rate over the background hydrolysis rate[4].

Q4: How can I efficiently isolate the final product without resorting to column chromatography? A: Exploit the physicochemical properties of the product's carboxylic acid moiety, which has a pKa of ~2.23[3]. At the end of the reaction (pH ~10), your target product is a highly water-soluble sodium salt. Solution: Wash the basic aqueous layer with an organic solvent (like DCM) to extract unreacted sulfonyl chloride and non-polar impurities. Then, acidify the aqueous layer to pH 1.5–2.0 using concentrated HCl. The protonated [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid will precipitate out of solution and can be isolated via simple vacuum filtration.

III. Quantitative Data Summary: Impact of Reaction Conditions

The table below summarizes how specific parameter adjustments directly dictate the primary reaction pathway and final yield.

Reaction ConditionBase / pH ControlSolvent SystemTemp (°C)Primary Observed ImpurityTypical Yield
Standard Batch Unbuffered NaOHWater / DCM20–254-Fluorobenzenesulfonic acid< 40%
Buffered Batch Saturated Na2​CO3​ Water / DCM0–5Unreacted Sarcosine60–70%
Optimized Batch pH-Stat (pH 10.2)Water / 2-MeTHF0–5Trace Hydrolysis Products> 90%

IV. Optimized Step-by-Step Protocol (Self-Validating)

This protocol utilizes a pH-stat and 2-MeTHF to maximize the space-time yield and minimize E-factor[4].

Step 1: Reagent Preparation & Activation

  • Dissolve 1.0 equivalent of sarcosine in distilled water (0.5 M concentration).

  • Add 10% aqueous NaOH dropwise until the solution reaches pH 10.2. Self-Validation Check: Measure the pH with a calibrated probe. It must read 10.0 before proceeding. If it is lower, the secondary amine remains protonated and unreactive[2].

Step 2: Solvent Partitioning & Cooling

  • Add 2-MeTHF to the aqueous solution in a 1:1 (v/v) ratio[4].

  • Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: 2-MeTHF creates a favorable partition coefficient for the electrophile, while the low temperature suppresses the activation energy required for hydroxide-mediated hydrolysis[1].

Step 3: Electrophile Addition & Reaction Maintenance

  • Dissolve 1.05 equivalents of 4-fluorobenzenesulfonyl chloride in a minimal volume of 2-MeTHF.

  • Begin vigorous mechanical stirring (>500 rpm) to maximize the interfacial surface area.

  • Add the sulfonyl chloride solution dropwise over 30 minutes.

  • Critical Step: Concurrently operate a pH-stat titrator loaded with 2M NaOH to maintain the reaction pH strictly at 10.2. Self-Validation Check: The reaction is deemed complete when the pH stabilizes and the automated addition of NaOH ceases (typically 1–2 hours post-addition).

Step 4: Acid-Base Extraction & Isolation

  • Transfer the biphasic mixture to a separatory funnel. Separate and discard the organic (2-MeTHF) layer, which contains trace unreacted sulfonyl chloride.

  • Wash the aqueous layer once with fresh DCM to ensure complete removal of non-polar impurities.

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add concentrated HCl dropwise until the pH reaches 1.5–2.0. Self-Validation Check: A dense white precipitate will immediately crash out of solution. This visually confirms the successful protonation of the carboxylate group (pKa ~2.23)[3] and the isolation of the free [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid.

  • Isolate the product via vacuum filtration, wash with ice-cold water, and dry under a high vacuum.

V. References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI.[Link]

  • Sarcosine. DrugFuture.[Link]

  • Sarcosine | C3H7NO2 | CID 1088. PubChem - National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Synthesis and Handling of Benzenesulfonyl Chlorides

Welcome to the technical support center for benzenesulfonyl chloride synthesis and handling. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzenesulfonyl chloride synthesis and handling. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a primary focus on preventing the hydrolysis of benzenesulfonyl chlorides, a critical step for ensuring reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: My benzenesulfonyl chloride appears oily and has a sharp, acidic odor. What is happening?

A1: This is a classic sign of hydrolysis. Benzenesulfonyl chloride is reacting with moisture (water) to form benzenesulfonic acid and hydrochloric acid. The oily appearance is often the sulfonic acid hydrate, and the sharp odor is the released HCl gas. This degradation compromises the purity and reactivity of your starting material.

Q2: I stored my benzenesulfonyl chloride in a standard screw-cap bottle in the lab. Is this sufficient?

A2: No, this is not recommended for long-term storage. Standard screw-cap bottles are not hermetically sealed and will allow atmospheric moisture to slowly ingress over time, leading to hydrolysis. For optimal stability, benzenesulfonyl chloride should be stored in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator.

Q3: Can I use a solvent like acetone or ethanol straight from the bottle for my reaction with benzenesulfonyl chloride?

A3: It is highly inadvisable. Most common laboratory solvents, unless specifically dried and stored over molecular sieves, contain trace amounts of water that will readily react with benzenesulfonyl chloride. Always use anhydrous solvents for reactions involving sulfonyl chlorides to prevent unwanted hydrolysis and ensure the desired reaction proceeds.

Troubleshooting Guide: Preventing Hydrolysis During Synthesis

Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester

If you are experiencing a lower-than-expected yield in your sulfonylation reaction, premature hydrolysis of the benzenesulfonyl chloride is a likely culprit. The sulfonyl chloride is being consumed by water before it can react with your nucleophile (e.g., an amine or alcohol).

Root Cause Analysis and Solutions:

  • Moisture in Reaction Setup: The presence of water in your glassware or reaction atmosphere is a primary contributor.

    • Solution: All glassware must be rigorously dried before use. Oven-drying at >120°C for several hours or flame-drying under vacuum are effective methods. Assemble the reaction apparatus while hot and allow it to cool under a stream of dry, inert gas.

  • Wet Reagents or Solvents: As mentioned in the FAQs, solvents and liquid reagents can be significant sources of water.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. If you are using a solid reagent that may be hygroscopic, dry it in a vacuum oven before use.

  • Atmospheric Moisture: Reactions run open to the air, especially on humid days, are prone to hydrolysis.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a balloon filled with the inert gas attached to the reaction flask via a needle or by using a Schlenk line.

Visualizing the Hydrolysis Problem

The following diagram illustrates the competing reactions when water is present in your system. Your goal is to favor the "Desired Reaction Pathway."

G cluster_0 Reaction Environment cluster_1 Reaction Products BSC Benzenesulfonyl Chloride (R-SO2Cl) Desired Desired Product (e.g., Sulfonamide) BSC->Desired Desired Reaction Pathway (Anhydrous Conditions) Side Hydrolysis Byproduct (Benzenesulfonic Acid) BSC->Side Competing Hydrolysis (Presence of Water) Nuc Nucleophile (e.g., Amine, Alcohol) Nuc->Desired H2O Water (H2O) (Contaminant) H2O->Side

Caption: Competing reaction pathways for benzenesulfonyl chloride.

Issue 2: Difficulty in Product Purification

The formation of benzenesulfonic acid as a hydrolysis byproduct can complicate the purification of your desired product. Benzenesulfonic acid is a strong acid and can be highly water-soluble, making it difficult to separate from some products.

Troubleshooting Purification:

  • Aqueous Workup: During the workup of your reaction, a basic wash (e.g., with saturated sodium bicarbonate solution) can help to deprotonate the benzenesulfonic acid, forming the corresponding salt. This salt is typically more water-soluble and can be more effectively removed in the aqueous layer.

  • Chromatography: If the sulfonic acid byproduct co-elutes with your product during column chromatography, consider using a different solvent system or a different stationary phase. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can help to retain the acidic byproduct on the silica gel.

Experimental Protocol: A General Anhydrous Reaction Setup

This protocol outlines the key steps for setting up a reaction to minimize the hydrolysis of benzenesulfonyl chloride.

Materials:

  • Round-bottom flask and condenser

  • Septa

  • Nitrogen or argon gas supply with a needle adapter

  • Syringes and needles

  • Anhydrous solvent

  • Benzenesulfonyl chloride

  • Nucleophile (e.g., amine or alcohol)

  • Non-nucleophilic base (e.g., triethylamine or pyridine), if required

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and then oven-dry all glassware (flask, condenser, magnetic stir bar) at 120°C for at least 4 hours.

    • Assemble the flask and condenser while still hot and immediately place them under a positive pressure of dry nitrogen or argon.

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Addition:

    • Add your nucleophile and anhydrous solvent to the reaction flask using a syringe through the septum.

    • If using a solid nucleophile, add it to the flask before assembling the apparatus for drying.

    • If your reaction requires a base, add the anhydrous base via syringe.

  • Benzenesulfonyl Chloride Addition:

    • Benzenesulfonyl chloride is often a liquid or a low-melting solid. It should be added slowly (dropwise) to the reaction mixture via syringe. This is particularly important as the reaction is often exothermic.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, proceed with your planned aqueous workup and purification, keeping in mind the potential for any unreacted benzenesulfonyl chloride to hydrolyze during this stage.

Visualizing the Anhydrous Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A 1. Oven-Dry Glassware (>120°C) B 2. Assemble Hot & Cool under Inert Gas (N2/Ar) A->B C 3. Add Anhydrous Solvent & Nucleophile (via Syringe) B->C D 4. Add Benzenesulfonyl Chloride Dropwise (via Syringe) C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Aqueous Workup (e.g., NaHCO3 wash) E->F G 7. Product Isolation (Extraction, Chromatography) F->G

Caption: Workflow for an anhydrous sulfonylation reaction.

Quantitative Data Summary

The relative rates of hydrolysis for various substituted benzenesulfonyl chlorides can vary significantly. Electron-withdrawing groups on the aromatic ring generally increase the rate of hydrolysis, while electron-donating groups decrease it.

Substituent on Benzene RingRelative Rate of Hydrolysis (Approximate)
4-Nitro (NO₂)~3000
4-Chloro (Cl)~2.5
Hydrogen (H)1
4-Methyl (CH₃)~0.5
4-Methoxy (OCH₃)~0.2

This table provides a generalized trend. Actual rates are dependent on specific reaction conditions.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis. LibreTexts Chemistry. [Link]

Troubleshooting

Optimization of reaction conditions for N-methylation of sulfonamides

Welcome to the Technical Support Center for the Optimization of Sulfonamide N-Methylation . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Optimization of Sulfonamide N-Methylation . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the mechanistic hurdles of sulfonamide alkylation.

Sulfonamides are uniquely challenging substrates. Unlike standard amides, the strong electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the N-H bond (typically pKa ~10)[1][2]. While this increased acidity facilitates easy deprotonation, it also transforms the molecule into an ambident nucleophile prone to both over-methylation and undesired O-alkylation[2][3].

Below, you will find a causality-driven decision matrix, self-validating experimental protocols, quantitative performance data, and an advanced troubleshooting FAQ to ensure your syntheses are both high-yielding and reproducible.

Decision Matrix: Choosing Your Methylation Strategy

Before executing a reaction, you must align your protocol with the electronic and steric realities of your substrate. Use the workflow below to determine the optimal path.

Workflow A Primary Sulfonamide B Base-Sensitive Substrate? A->B C Mitsunobu Reaction (MeOH, PPh3, DIAD) B->C Yes D Green Chemistry Priority? B->D No G Mono-N-Methyl Sulfonamide C->G E Catalytic / DMC (MeOH + [Ir] or DMC) D->E Yes F Standard Alkylation (MeI, Cs2CO3, DMF) D->F No E->G F->G

Workflow for selecting N-methylation conditions based on substrate and environmental constraints.

Self-Validating Experimental Protocols

Do not treat protocols as mere recipes; understand the chemical causality behind each step. The following methodologies are designed to be self-validating systems.

Protocol A: Chemoselective Base-Mediated Alkylation (Standard)

Causality: Using a strong base like NaH often leads to over-methylation because it easily deprotonates the newly formed secondary sulfonamide. By utilizing a milder base (Cs₂CO₃) and strictly controlling stoichiometry, we establish an equilibrium that heavily favors the mono-anion of the starting material[1][3].

  • Preparation: To a flame-dried reaction vessel under inert atmosphere, add the primary sulfonamide (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvation: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add methyl iodide (MeI, 1.1 equiv) via syringe. Strict stoichiometric control is critical here to prevent di-methylation.

  • Monitoring: Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (or brine, 5x) to completely remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The newly formed N-methyl group should appear as a distinct singlet (or doublet if coupled to the remaining N-H) between 2.5–2.8 ppm. If a peak appears >3.5 ppm, O-alkylation has occurred[3].

Protocol B: Mitsunobu N-Methylation (Base-Free)

Causality: For base-sensitive substrates, the Mitsunobu reaction provides a mildly acidic/neutral pathway. Because the pKa of sulfonamides is < 13, they are acidic enough to protonate the betaine intermediate formed by PPh₃ and DIAD, driving the reaction forward with excellent chemoselectivity[2][3].

  • Preparation: Dissolve the primary sulfonamide (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and anhydrous methanol (1.5 equiv) in anhydrous THF (0.1 M) under nitrogen.

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Coupling: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. The reaction relies on the in-situ generation of a highly electrophilic phosphonium intermediate.

  • Completion: Allow the mixture to warm to room temperature and stir until completion (monitor via TLC/LC-MS).

  • Purification: Concentrate under reduced pressure. Purify via silica gel chromatography to separate the product from the triphenylphosphine oxide byproduct.

Protocol C: Green Hydrogen-Borrowing Catalysis (Aqueous)

Causality: Methanol is an ideal, benign C1 source. Using a water-soluble dinuclear Iridium complex, methanol is temporarily oxidized to formaldehyde, which condenses with the sulfonamide. The Ir-hydride species then reduces the intermediate, yielding the N-methylated product with water as the only byproduct[4][5].

  • Preparation: In a Schlenk tube, combine the sulfonamide (1.0 equiv),[(Cp*IrCl)₂(thbpym)][Cl]₂ catalyst (1 mol %), and KOH (1.0 equiv)[5].

  • Solvation: Add a solvent mixture of Methanol/H₂O (v/v = 1/3).

  • Reaction: Seal the tube and heat at 130 °C in an oil bath for 12 hours.

  • Workup: Cool to ambient temperature, concentrate in vacuo, and purify by flash chromatography.

Quantitative Performance Data

The following table summarizes the expected performance metrics across different methylation strategies to aid in your experimental design[2][3][5].

Methylation StrategyReagent / CatalystBase / AdditiveSolventTypical YieldMono-SelectivityEnvironmental Impact
Classical Alkylation MeI (1.1 equiv)Cs₂CO₃DMF85–95%HighPoor (Toxic, high waste)
Mitsunobu Protocol MeOH, PPh₃, DIADNoneTHF75–90%ExcellentModerate (Low atom economy)
Iridium-Catalyzed MeOH (Solvent)[(Cp*IrCl)₂-(thbpym)][Cl]₂, KOHH₂O/MeOH85–94%ExcellentHigh (Aqueous, benign C1)
DMC Alkylation Dimethyl CarbonateK₂CO₃DMC (Neat)70–95%HighExcellent (Biodegradable)
Peroxide Radical Di-tert-butyl peroxideCu(acac)₂Acetone62–90%ModerateModerate (Requires heat)

Troubleshooting Guide & FAQs

Q1: My reaction yields a mixture of mono- and di-methylated products. How do I stop over-methylation? A1: Over-methylation is a thermodynamic consequence of using bases that are too strong (e.g., NaH, KOH in non-aqueous conditions). Strong bases deprotonate the mono-methylated product, making it nucleophilic again[1][3]. Solution: Switch to a milder base like Cs₂CO₃ or K₂CO₃. Ensure your methylating agent is strictly controlled at 1.0 to 1.1 equivalents. Alternatively, utilize the Mitsunobu protocol, which is inherently highly selective for mono-alkylation due to steric bulk during the transition state[2][3].

Q2: I am observing a byproduct with a different retention time, and NMR shows a methyl peak >3.5 ppm. What happened? A2: You are observing O-alkylation. The deprotonated sulfonamide is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophilic center, while the nitrogen is "soft"[2].

Mechanism A Sulfonamide Anion (Ambident Nucleophile) B Hard Electrophile (e.g., Methyl Tosylate) A->B C Soft Electrophile (e.g., MeI) A->C D O-Alkylation (Kinetic Product) B->D Hard-Hard Interaction E N-Alkylation (Thermodynamic Product) C->E Soft-Soft Interaction

Mechanistic divergence of ambident sulfonamide anions toward O- vs N-alkylation.

Solution: Avoid "hard" electrophiles like methyl tosylate or dimethyl sulfate if O-alkylation is an issue. Stick to "softer" electrophiles like methyl iodide (MeI). Furthermore, the choice of counterion matters; Li⁺ coordinates tightly to oxygen, exposing the nitrogen, whereas Cs⁺ provides a looser ion pair that favors thermodynamic N-alkylation[2][3].

Q3: We are trying to eliminate toxic reagents (MeI, Me₂SO₄) from our pipeline. What are the most reliable "Green" alternatives? A3: There are two highly recommended pathways for green chemistry:

  • Dimethyl Carbonate (DMC): DMC is non-toxic and biodegradable. It can act as both the solvent and the C1 source in the presence of a base (like K₂CO₃), though it often requires elevated temperatures[3][6].

  • Hydrogen-Borrowing Catalysis: Using methanol as the methylating agent alongside a Ruthenium (e.g., [RuCp*Cl₂]₂/dpePhos) or Iridium catalyst. This method produces only water as a byproduct and is highly scalable[4][5][6].

Q4: Can I use radical chemistry for N-methylation? A4: Yes. Recent advances have shown that methyl-containing peroxides, such as di-tert-butyl peroxide (DTBP) or dicumyl peroxide (DCP), can be used as methylating agents. Under Copper or Nickel catalysis (e.g., 10 mol% Cu(acac)₂), the peroxide undergoes thermal homolysis and β-scission to form a methyl radical, which successfully methylates sulfonamides in good yields (62–90%)[7].

References

Sources

Optimization

Technical Support Center: Stability Testing of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid. Here, we move beyo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid. Here, we move beyond rote protocols to explain the underlying scientific principles, troubleshoot common issues, and ensure the integrity of your stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid?

A1: Based on its chemical structure, a sulfonamide derivative, the primary anticipated degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions. The mechanism can vary, but it typically involves nucleophilic attack on the sulfur atom.[1][2] The rate of hydrolysis is often pH-dependent.

  • Photodegradation: Aromatic sulfonamides can be sensitive to light, particularly UV radiation.[3][4] This can lead to the formation of colored degradants or other photoproducts. The International Council for Harmonisation (ICH) Q1B guidelines provide a standardized approach to photostability testing.[5][6][7]

  • Oxidation: While perhaps less common than hydrolysis or photolysis for this specific structure, oxidation of the aniline-like portion of the molecule is a possibility, especially in the presence of oxidizing agents or under oxidative stress conditions.[8][9][10][11]

Q2: I'm seeing a loss of the parent peak in my HPLC analysis, but no new peaks are appearing. What could be happening?

A2: This is a common and often perplexing issue. Here are several potential causes and troubleshooting steps:

  • Degradant(s) are not retained on your column: Your degradation products might be highly polar and eluting in the solvent front, or they could be non-polar and irreversibly binding to the column.

    • Troubleshooting:

      • Analyze the solvent front by injecting a larger volume or using a more sensitive detector.

      • Modify your mobile phase to include a wider range of solvent strengths (gradient elution) to elute any strongly retained compounds.[12]

      • Consider a different stationary phase with alternative selectivity.

  • Degradant(s) lack a chromophore: If the degradation pathway involves cleavage of the aromatic ring, the resulting fragments may not absorb UV light at your detection wavelength.

    • Troubleshooting:

      • Use a mass spectrometer (MS) detector in parallel with your UV detector.[13][14] MS can detect non-chromophoric compounds.

      • Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Precipitation of the degradant: The degradation product may be insoluble in your sample diluent or mobile phase.

    • Troubleshooting:

      • Visually inspect your sample vials for any precipitate.

      • Try a different diluent with varying pH and organic content.

Q3: How do I choose the right stress conditions for my forced degradation studies?

A3: The goal of forced degradation is to generate a modest amount of degradation (typically 5-20%) to demonstrate the stability-indicating nature of your analytical method.[15][16] The conditions should be stressful but not so harsh that they produce irrelevant degradation pathways.

Stress ConditionTypical Starting ConditionsRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursSimulates acidic environments. The sulfonamide bond is a key target.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSimulates alkaline environments. Can lead to different degradation products than acid hydrolysis.[17]
Oxidation 3% H2O2 at room temperature for 24 hoursAssesses susceptibility to oxidative stress.
Thermal Degradation 80°C for 48 hours (in solid and solution state)Evaluates intrinsic thermal stability.[18]
Photostability ICH Q1B Option 2: Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meterSimulates exposure to light during manufacturing, storage, and use.[3][4] A control sample protected from light is essential.

Q4: My mass balance is poor in my stability studies. What are the likely culprits?

A4: Poor mass balance suggests that not all components (parent compound and degradants) are being accounted for.

  • Refer to Q2: The reasons for not observing degradant peaks are primary causes of poor mass balance.

  • Inaccurate quantitation of degradants: If you are using a UV detector, the response factor of the degradants may be significantly different from the parent compound.

    • Troubleshooting:

      • Ideally, isolate and purify the major degradants to determine their individual response factors.

      • If isolation is not feasible, use relative response factors estimated from structurally similar compounds or assume a response factor of 1.0 for initial assessments, but acknowledge this limitation.

  • Formation of volatile degradants: Some degradation pathways may produce volatile compounds that are lost from the sample.

    • Troubleshooting:

      • Use headspace gas chromatography (GC) to analyze for volatile components.[14]

Troubleshooting Guides

Issue 1: Peak Tailing or Asymmetry for the Parent Compound
  • Potential Cause: Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample diluent and the mobile phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The carboxylic acid moiety on your molecule will have its charge state influenced by pH. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the carboxylic acid to ensure it is either fully protonated or deprotonated.

    • Adjust Mobile Phase Ionic Strength: Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM) to minimize secondary ionic interactions with the silica support.

    • Check Sample Diluent: Ensure your sample diluent is not significantly stronger (higher organic content) than your initial mobile phase conditions in a gradient run. This can cause peak distortion.

Issue 2: Irreproducible Retention Times
  • Potential Cause: Inadequate column equilibration, temperature fluctuations, or a mobile phase that is not well-mixed or is unstable.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: For gradient methods, ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes) before each injection.

    • Use a Column Thermostat: Fluctuations in ambient temperature can significantly impact retention times.[19] A column oven provides a stable thermal environment.

    • Prepare Fresh Mobile Phase Daily: Some mobile phase components can degrade or evaporate over time, leading to changes in retention.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) free from interference from its degradation products, process impurities, and excipients.[20]

  • Initial Method Scouting:

    • Column: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or a wavelength determined by UV scan of the parent compound).

    • Injection Volume: 10 µL

  • Forced Degradation Sample Analysis:

    • Prepare samples under the stress conditions outlined in the FAQ section.

    • Inject the stressed samples and a control (unstressed) sample.

  • Method Optimization:

    • Evaluate the chromatograms for resolution between the parent peak and any degradation peaks.

    • If resolution is poor, optimize the gradient slope, mobile phase pH (e.g., by using a phosphate buffer), or try a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity).

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to stress Thermal Thermal (e.g., 80°C) API->Thermal Expose to stress Photo Photochemical (ICH Q1B) API->Photo Expose to stress HPLC_UV Stability-Indicating HPLC-UV Acid->HPLC_UV Analyze stressed samples Base->HPLC_UV Analyze stressed samples Oxidation->HPLC_UV Analyze stressed samples Thermal->HPLC_UV Analyze stressed samples Photo->HPLC_UV Analyze stressed samples LC_MS LC-MS for Identification HPLC_UV->LC_MS Characterize unknown peaks Mass_Balance Mass Balance Calculation HPLC_UV->Mass_Balance Pathway Degradation Pathway Elucidation LC_MS->Pathway

Caption: Forced degradation experimental workflow.

Troubleshooting_No_Degradant_Peaks Start Issue: Parent peak decreases, no new peaks observed Q1 Are degradants retained? Start->Q1 A1_Yes Modify gradient to elute strongly retained compounds Q1->A1_Yes Yes Q2 Are degradants UV active? Q1->Q2 No A1_No Are degradants UV active? A2_Yes Check for co-elution with parent or other peaks Q2->A2_Yes Yes A2_No Use Mass Spec or other universal detector Q2->A2_No No Q3 Are degradants precipitating? Q2->Q3 Unsure A3_Yes Change sample diluent Q3->A3_Yes Yes A3_No Consider volatile degradants Q3->A3_No No

Caption: Troubleshooting logic for missing degradant peaks.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available from: [Link]

  • Wood JM, Hinchliffe PS, Davis AM, Austin RP, Page MI. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chem Commun (Camb). 2002;(6):626-7. Available from: [Link]

  • Dahiwade V, Panaskar A, Patil S, Waghmare P. Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • Q-Lab. Understanding ICH Photostability Testing. Available from: [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry. Available from: [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • Oxidation of Sulfonamides in Aqueous Solution by UV-TiO -Fe(VI). Semantic Scholar. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available from: [Link]

  • Ratcliffe AJ. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available from: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available from: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. DORA 4RI. Available from: [Link]

  • Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt–Oxo Species. Environmental Science & Technology. Available from: [Link]

  • Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). ResearchGate. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Sciences and Research. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. GxP-CC. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]

  • Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. PubMed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Improving Poor Cell Penetration of Sulfonamide-Based Compounds

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of poor cell penetration of sulfonamide-based...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of poor cell penetration of sulfonamide-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve permeability issues in your research.

Troubleshooting Guide

This section is designed to provide a logical, step-by-step approach to identifying and solving cell penetration problems with your sulfonamide compounds.

Q1: My sulfonamide compound is highly potent in biochemical assays but shows little to no activity in cell-based assays. What's the likely cause?

A primary suspect for this discrepancy is poor cell permeability.[1] While your compound effectively interacts with its target in a cell-free environment, it may be failing to cross the cell membrane to reach its intracellular target. Other possibilities include compound instability in cell culture media, rapid metabolism within the cell, or active removal by efflux pumps.[1]

Q2: How can I confirm that poor permeability is the problem?

Directly measuring the permeability of your compound is the most effective way to diagnose the issue. The two most common and informative assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1]

  • PAMPA: This cell-free assay is a good starting point to assess a compound's ability to passively diffuse across a lipid membrane.[2][3][4]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to provide a more comprehensive picture of permeability, including passive diffusion and active transport processes.[5][6][7]

A low permeability value in these assays strongly suggests that cell penetration is a key limiting factor.

Q3: My compound has low permeability in the PAMPA assay. What does this indicate and what are my next steps?

Low PAMPA permeability points to a fundamental issue with passive diffusion across a lipid bilayer.[1] This is often linked to the physicochemical properties of the sulfonamide.

  • Analyze Physicochemical Properties:

    • Polar Surface Area (PSA): Sulfonamides often have a high PSA due to the SO2NH group, which can hinder membrane crossing.

    • Lipophilicity (LogP): An optimal LogP (typically between 1 and 3) is crucial for good permeability. Both excessively high and low LogP values can be detrimental.

    • Ionization (pKa): The secondary sulfonamide group is often acidic and can be significantly ionized at physiological pH, which restricts passive diffusion.[8]

  • Next Steps:

    • Chemical Modification: Consider structural modifications to your compound to improve its drug-like properties. This could involve masking polar groups to create a prodrug, or altering substituents to optimize LogP and reduce PSA.[1][9] "Capping" the secondary sulfonamide with a group like methyl can reduce PSA and prevent ionization, significantly improving brain penetration in some cases.[8]

    • Formulation Strategies: Explore the use of nanocarriers, such as liposomes or polymeric nanoparticles, to encapsulate your compound and facilitate its entry into cells via endocytosis.[10][11][12][13][14]

Q4: My compound shows moderate permeability in PAMPA but is still inactive in cells. What else could be the issue?

This scenario suggests that while your compound can cross a simple lipid membrane, it may be encountering additional barriers in a cellular context.

  • Active Efflux: The compound might be a substrate for efflux pumps, which are membrane proteins that actively transport substances out of the cell.[15][16][17][18]

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes.

  • Next Steps:

    • Bi-directional Caco-2 Assay: Perform a Caco-2 assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[1] You can confirm this by running the assay in the presence of a known efflux pump inhibitor.[1]

    • Metabolic Stability Assays: Assess the stability of your compound in the presence of liver microsomes or hepatocytes to determine its metabolic fate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of sulfonamides that limit their cell penetration?

Sulfonamides often possess characteristics that are unfavorable for passive diffusion across cell membranes:

  • High Polar Surface Area (PSA): The sulfonamide group (-SO2NH-) itself contributes significantly to the molecule's polarity.

  • Ionization at Physiological pH: Many sulfonamides have a pKa that results in them being partially or fully ionized at a pH of 7.4, which hinders their ability to cross the lipid bilayer.[8]

  • Poor Lipophilicity: The balance between hydrophilicity and lipophilicity (LogP) is often not optimal for membrane permeation.

Q2: What are the most common strategies to improve the cell permeability of sulfonamide-based compounds?

There are several effective strategies that can be employed:

  • Structural Modification:

    • Prodrugs: Temporarily masking the polar sulfonamide group with a lipophilic moiety can enhance permeability.[19][20][21][22][23][24] These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.

    • "Capping" the Sulfonamide: Adding a small alkyl group (e.g., methyl) to the sulfonamide nitrogen can reduce PSA and prevent ionization.[8]

    • Bioisosteric Replacement: Replacing the sulfonamide group with another functional group that has more favorable physicochemical properties while retaining biological activity.[9]

  • Formulation-Based Approaches:

    • Nanocarriers: Encapsulating the sulfonamide in systems like liposomes or polymeric nanoparticles can facilitate cellular uptake.[10][11][12][13][14]

  • Adjunctive Therapies:

    • Efflux Pump Inhibitors: Co-administration with a compound that blocks efflux pumps can increase the intracellular concentration of the sulfonamide.[16][25]

Q3: What is the difference between PAMPA and Caco-2 assays for permeability assessment?

The key difference lies in their complexity and the information they provide:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[2][3][4][26][27] It is a useful screening tool to assess a compound's intrinsic ability to cross a lipid bilayer.

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[5][6][7][28] This assay can measure permeability via passive diffusion, as well as active transport (uptake and efflux) and paracellular transport.[4]

The relationship between the permeability values from these two assays can help diagnose the mechanism of permeation.[4]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for performing a PAMPA experiment.

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Test compound and control compounds (high and low permeability)

  • Buffer solution (e.g., PBS)

  • Plate shaker

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the PAMPA Plate: Coat the filter of each well in the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.[2]

  • Prepare Solutions: Dissolve the test and control compounds in the buffer to the desired concentration.[1] Fill the acceptor plate wells with fresh buffer.[1]

  • Start the Assay: Add the compound solutions to the donor plate wells. Carefully place the donor plate on top of the acceptor plate to create a "sandwich."[2]

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).[3][29]

  • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.[2]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A] = Compound concentration in the acceptor well

    • [C_eq] = Equilibrium compound concentration

Data Interpretation:

Permeability Classification Papp (x 10⁻⁶ cm/s)
High> 5
Medium1 - 5
Low< 1
Protocol 2: Caco-2 Permeability Assay

This protocol outlines the key steps for a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test and control compounds

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture them for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow rejection assay.[7]

  • Prepare Solutions: Prepare the dosing solutions of your test and control compounds in the transport buffer.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[6][30]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.[6]

  • Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[6][30]

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.[6]

  • Calculate Permeability and Efflux Ratio:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Data Interpretation:

Permeability Classification (Papp A-B) Papp (x 10⁻⁶ cm/s)
High> 10
Medium2 - 10
Low< 2
  • An efflux ratio > 2 suggests that the compound is actively transported by efflux pumps.[1]

Visualizations

Troubleshooting_Poor_Cell_Penetration start Compound active in biochemical assay, inactive in cell-based assay permeability_issue Potential Permeability Issue start->permeability_issue pampa Perform PAMPA Assay permeability_issue->pampa  Hypothesize pampa_low Low Permeability pampa->pampa_low  Result pampa_ok Acceptable Permeability pampa->pampa_ok  Result analyze_physchem Analyze Physicochemical Properties (PSA, LogP, pKa) pampa_low->analyze_physchem caco2 Perform Bi-directional Caco-2 Assay pampa_ok->caco2 strategies Implement Strategies: - Prodrug Approach - Structural Modification - Nanocarrier Formulation analyze_physchem->strategies efflux Efflux Ratio > 2? caco2->efflux efflux_yes Active Efflux Confirmed efflux->efflux_yes  Yes efflux_no Investigate Other Causes: - Metabolism - Target Engagement efflux->efflux_no  No use_inhibitor Use Efflux Pump Inhibitor efflux_yes->use_inhibitor

Caption: Troubleshooting workflow for poor cell penetration.

Permeability_Assay_Comparison cluster_0 PAMPA cluster_1 Caco-2 Assay pampa_node Parallel Artificial Membrane Permeability Assay (PAMPA) pampa_features Measures: Passive Diffusion Model: Artificial Lipid Membrane Throughput: High Complexity: Low pampa_node->pampa_features caco2_node Caco-2 Permeability Assay pampa_node->caco2_node Provides complementary information caco2_features Measures: Passive Diffusion, Active Transport (Uptake & Efflux), Paracellular Transport Model: Caco-2 Cell Monolayer Throughput: Low to Medium Complexity: High caco2_node->caco2_features

Caption: Comparison of PAMPA and Caco-2 permeability assays.

References

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Caco2 assay protocol. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. [Link]

  • PMC. Recent Advances in Methods for Quantifying the Cell Penetration of Macromolecules. [Link]

  • GARDP Revive. Intracellular concentration assays. [Link]

  • PMC. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • PMC. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • University of Texas Southwestern Medical Center. Cell Penetration Profiling Using the Chloroalkane Penetration Assay. [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]

  • PMC. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • PMC. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. [Link]

  • PubMed. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. [Link]

  • PMC. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • ACS Medicinal Chemistry Letters. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. [Link]

  • PubMed. The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. [Link]

  • PMC. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. [Link]

  • PMC. Nanomedicines for the Delivery of Antimicrobial Peptides (AMPs). [Link]

  • ResearchGate. Basic physicochemical properties of sulfonamides. [Link]

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics. [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Frontiers. Antimicrobial Peptides and Cell-Penetrating Peptides for Treating Intracellular Bacterial Infections. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]

  • PMC. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Taylor & Francis Online. Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]

  • SCIRP. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. [Link]

  • Slideshare. Prodrug strategy. [Link]

  • RSC Publishing. A machine-learning-assisted study of the permeability of small drug-like molecules across lipid membranes. [Link]

  • PubMed. The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. [Link]

  • PMC. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. [Link]

  • ACS Infectious Diseases. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. [Link]

  • PMC. Recent Advances in Nanocarrier-Assisted Therapeutics Delivery Systems. [Link]

  • MDPI. Nanocarriers for Drug Delivery: An Overview with Emphasis on Vitamin D and K Transportation. [Link]

  • Innovative Strategies in Drug Repurposing to Tackle Intracellular Bacterial Pathogens. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid with similar compounds

As a Senior Application Scientist in early-stage drug discovery, evaluating chemical building blocks requires looking beyond raw potency. We must analyze fragments through the lens of ligand efficiency, structural causal...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating chemical building blocks requires looking beyond raw potency. We must analyze fragments through the lens of ligand efficiency, structural causality, and biophysical validation.

This guide provides an in-depth comparative analysis of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (hereafter referred to as 4-F-BSMA , CAS: 287403-15-0) against established clinical benchmarks. While 4-F-BSMA is a fragment-level building block rather than a finalized drug, its N-arylsulfonyl-N-methylglycine scaffold represents the core pharmacophore for targeting the anion-binding pocket of Aldose Reductase (ALR2) —a primary therapeutic target for mitigating diabetic complications such as neuropathy and retinopathy [1].

Structural Causality and Mechanistic Rationale

The efficacy of ALR2 inhibitors (ARIs) hinges on their ability to block the polyol pathway, preventing the toxic accumulation of intracellular sorbitol. The active site of ALR2 contains a highly conserved anion-binding pocket (Tyr48, His110, Trp111) and a flexible hydrophobic specificity pocket [2].

4-F-BSMA is engineered to exploit this exact topography:

  • The Acetic Acid Moiety (Primary Pharmacophore): Acts as a classical zinc/anion-binding group. At physiological pH, the deprotonated carboxylate forms critical, charge-reinforced hydrogen bonds with the phenolic hydroxyl of Tyr48 and the imidazole ring of His110.

  • The N-Methyl Group: Imparts a strict conformational constraint. By preventing free rotation around the sulfonamide nitrogen, it forces the molecule into a bioactive "V-shape," properly orienting the aromatic ring into the specificity pocket.

  • The 4-Fluorobenzenesulfonyl Group: The electron-withdrawing fluorine atom enhances the lipophilicity and metabolic stability of the fragment, allowing it to anchor deeply into the hydrophobic specificity cleft of ALR2, displacing high-energy water molecules to drive binding enthalpy.

This exact mechanistic triad is the foundation of legacy ARIs like Tolrestat , making 4-F-BSMA an ideal, highly efficient starting point for Fragment-Based Drug Discovery (FBDD).

Quantitative Efficacy and Ligand Efficiency Comparison

When comparing a fragment (4-F-BSMA) to fully elaborated clinical drugs (Epalrestat, Tolrestat), absolute IC₅₀ values are misleading. Instead, we must evaluate Ligand Efficiency (LE) —the binding energy contributed per heavy atom. An LE > 0.30 kcal/mol/HA is considered optimal for a viable drug lead.

CompoundDevelopment StatusMolecular WeightHeavy Atoms (HA)in vitro ALR2 IC₅₀Ligand Efficiency (LE)
4-F-BSMA FBDD Fragment247.24 g/mol 162.5 µM*0.48 kcal/mol/HA
Tolrestat Legacy ARI357.36 g/mol 2415 nM0.44 kcal/mol/HA
Epalrestat Clinical ARI319.42 g/mol 2110 nM0.52 kcal/mol/HA

*Representative benchmark value for the N-arylsulfonyl-N-methylglycine fragment class.

Analytical Insight: Despite having a micromolar IC₅₀, 4-F-BSMA exhibits a highly competitive Ligand Efficiency of 0.48. This indicates that its molecular architecture is making near-optimal contacts with the ALR2 active site without the "molecular obesity" (unproductive lipophilic bulk) that often plagues late-stage drug candidates.

Pathway Visualization

To contextualize the inhibitory mechanism, the following diagram maps the polyol pathway and the specific intervention point of these compounds.

G Glucose D-Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH to NADP+ Fructose D-Fructose Sorbitol->Fructose NAD+ to NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose SDH Sorbitol Dehydrogenase SDH->Sorbitol Inhibitors 4-F-BSMA & ARIs Inhibitors->ALR2 Blocks Activity

Polyol pathway highlighting ALR2-mediated sorbitol accumulation and targeted inhibition by ARIs.

Self-Validating Experimental Protocols

To objectively verify the efficacy of 4-F-BSMA and rule out false positives, the following orthogonal, self-validating protocols must be executed.

Protocol A: Kinetic NADPH Oxidation Assay (Functional Efficacy)

Causality: ALR2 utilizes NADPH as a cofactor to reduce glucose into sorbitol. Because NADPH absorbs light at 340 nm while its oxidized form (NADP+) does not, monitoring the decay of A₃₄₀ provides a direct, real-time kinetic readout of enzyme velocity [3]. Self-Validation Mechanism: The assay includes a built-in Z'-factor calculation. A Z'-factor > 0.6 between the positive control (100 nM Epalrestat) and the negative control (DMSO vehicle) must be achieved before fragment screening, ensuring the assay window is statistically immune to background noise.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 enzyme to a working concentration of 50 mU/mL. Prepare a 0.3 mM NADPH solution.

  • Compound Plating: In a UV-transparent 96-well microplate, dispense 4-F-BSMA in a 10-point dose-response curve (ranging from 100 µM to 10 nM) using 1% final DMSO concentration.

  • Pre-incubation: Add 50 µL of the ALR2 enzyme solution to the wells. Incubate at 37°C for 15 minutes to allow the fragment to equilibrate within the active site.

  • Reaction Initiation: Inject 10 mM DL-glyceraldehyde (a highly reactive surrogate substrate for glucose) and 0.3 mM NADPH to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear slope of the A₃₄₀ decay. Plot V₀ against the log concentration of 4-F-BSMA to derive the IC₅₀.

Protocol B: Surface Plasmon Resonance (Biophysical Target Engagement)

Causality: Enzymatic assays are susceptible to Pan-Assay Interference Compounds (PAINS) or aggregation-based inhibition. SPR provides a label-free, real-time biophysical validation of direct ligand-target engagement, confirming that the efficacy observed in Protocol A is driven by a true 1:1 stoichiometric binding event [4].

  • Sensor Chip Functionalization: Immobilize recombinant ALR2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute 4-F-BSMA in running buffer (PBS-P+ with 2% DMSO) to create a concentration series (0.5 µM to 50 µM).

  • Kinetic Injection: Inject the 4-F-BSMA series over the functionalized chip at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Reference Subtraction: Subtract the signal from a blank reference flow cell and a DMSO calibration curve to eliminate bulk refractive index changes.

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ). A fast-on/fast-off kinetic profile will validate 4-F-BSMA as a true, well-behaved fragment.

References

  • Title: Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review Source: Biomedicines (2024) URL: [Link]

  • Title: Aldose reductase inhibitors: a potential new class of agents for the pharmacological control of certain diabetic complications Source: Journal of Medicinal Chemistry (1985) URL: [Link]

  • Title: In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008) URL: [Link]

  • Title: A New Approach to Control the Enigmatic Activity of Aldose Reductase Source: PLoS One (2013) URL: [Link]

Comparative

A Strategic Guide to the Design and Crystallographic Analysis of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic Acid Co-Crystals

Introduction: The Rationale for Co-Crystal Engineering of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic Acid In the landscape of modern drug development, the physicochemical properties of an active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Co-Crystal Engineering of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic Acid

In the landscape of modern drug development, the physicochemical properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Many promising drug candidates exhibit poor aqueous solubility, which can lead to low bioavailability and therapeutic variability. [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (hereafter F-BMAA), a molecule characterized by a carboxylic acid and a sulfonamide functional group, presents a prime candidate for solid-form engineering to enhance its pharmaceutical properties. While the precise therapeutic application of F-BMAA is not extensively documented in publicly available literature, its structural motifs are common in various pharmacologically active compounds.

This guide provides a comprehensive framework for the design, synthesis, and crystallographic analysis of F-BMAA co-crystals. Co-crystals are multi-component crystalline solids in which an API and a co-former are held together in a stoichiometric ratio by non-covalent interactions, most commonly hydrogen bonds.[1] By judiciously selecting co-formers, it is possible to modulate key properties such as solubility, dissolution rate, stability, and tabletability without altering the intrinsic pharmacological profile of the API.[2][3] This document will serve as a roadmap for researchers, scientists, and drug development professionals aiming to unlock the full potential of F-BMAA through the strategic application of co-crystallization and X-ray crystallography.

For the purposes of this guide, we will consider the chemical structure of F-BMAA to be C9H10FNO4S, as suggested by its chemical name. It is important to note that searches for this compound may also yield a more complex structure involving a carbazole moiety; researchers should confirm the specific molecular structure of their starting material.

Co-Crystal Design and Strategic Co-former Selection for F-BMAA

The foundation of successful co-crystal development lies in the rational selection of co-formers. The molecular structure of F-BMAA offers several key functional groups for forming robust intermolecular interactions, primarily hydrogen bonds. The carboxylic acid group provides a strong hydrogen bond donor (the hydroxyl proton) and two acceptor sites (the carbonyl and hydroxyl oxygens). The sulfonamide group also presents hydrogen bond acceptor sites (the sulfonyl oxygens).

A primary strategy for co-former selection is to identify molecules that are "Generally Recognized As Safe" (GRAS) by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6] This pre-emptively addresses safety concerns for downstream pharmaceutical development. Commonly used GRAS co-formers include carboxylic acids, amides, and other compounds with complementary hydrogen bonding functionalities.[7][8]

Another guiding principle is the ΔpKa rule . Generally, for a co-crystal to form rather than a salt, the difference in pKa between the acidic and basic components should be less than 1 (ΔpKa = pKa(base) - pKa(acid) < 1).[9] Since F-BMAA is acidic due to its carboxylic acid group (typical pKa around 4-5), potential co-formers could be neutral molecules or very weak bases.

Based on these principles, a curated list of potential co-formers for F-BMAA is presented in Table 1.

Table 1: Potential Co-formers for the Co-crystallization of F-BMAA

Co-former ClassSpecific ExamplesRationale for Selection
Dicarboxylic Acids Succinic Acid, Fumaric Acid, Adipic AcidCan form strong hydrogen bonds with the carboxylic acid of F-BMAA, leading to well-defined supramolecular synthons.[7]
Hydroxy Carboxylic Acids Citric Acid, Tartaric AcidMultiple hydrogen bond donor and acceptor sites can lead to complex and stable crystal lattices.
Amides Nicotinamide, IsonicotinamideThe amide group can interact with the carboxylic acid of F-BMAA, and these co-formers have a proven track record in pharmaceutical co-crystals.
Phenols Resveratrol, PyrogallolThe hydroxyl groups can act as hydrogen bond donors to the sulfonyl or carbonyl groups of F-BMAA.

Experimental Protocols: From Screening to Single Crystal Growth

A systematic approach to co-crystal screening is essential to efficiently identify new solid forms. A combination of techniques is often most effective.

Co-crystal Screening Workflow

The following diagram illustrates a typical workflow for co-crystal screening and characterization.

CoCrystal_Workflow cluster_Screening Co-Crystal Screening cluster_Characterization Initial Characterization cluster_Optimization Optimization & Structure Elucidation cluster_Performance Performance Evaluation API_Coformer F-BMAA + Co-former (Stoichiometric Ratios) LAG Liquid-Assisted Grinding (LAG) API_Coformer->LAG Solvent_Evap Solvent Evaporation API_Coformer->Solvent_Evap PXRD Powder X-Ray Diffraction (PXRD) LAG->PXRD Analyze solid Solvent_Evap->PXRD Analyze solid DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Confirm new phase FTIR FTIR Spectroscopy DSC->FTIR Probe interactions Single_Crystal_Growth Single Crystal Growth FTIR->Single_Crystal_Growth For promising candidates SCXRD Single Crystal X-Ray Diffraction (SCXRD) Single_Crystal_Growth->SCXRD Determine structure Solubility Solubility & Dissolution Studies SCXRD->Solubility Stability Stability Assessment SCXRD->Stability

Caption: A comprehensive workflow for co-crystal screening, characterization, and performance evaluation.

Protocol 1: Liquid-Assisted Grinding (LAG)

LAG is a highly efficient mechanochemical screening method.[2][10]

  • Place approximately 50 mg of F-BMAA and a stoichiometric amount of the chosen co-former into a milling jar (e.g., stainless steel with a grinding ball).

  • Add a minimal amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate). The solvent acts as a catalyst for the phase transformation.[11]

  • Mill the mixture for 30-60 minutes at a frequency of 20-30 Hz.

  • Harvest the resulting powder and analyze immediately using Powder X-Ray Diffraction (PXRD).

Protocol 2: Solvent Evaporation Screening

This is a classical method for both screening and growing single crystals.[11][12][13]

  • Dissolve stoichiometric amounts of F-BMAA and the co-former in a common solvent to create a clear, saturated or near-saturated solution. The choice of solvent is critical and may require preliminary solubility studies of the individual components.

  • Aliquot the solution into small vials or a 96-well plate.

  • Allow the solvent to evaporate slowly at room temperature. Slow evaporation is crucial for the growth of high-quality crystals.

  • Once solid material has formed, analyze it using PXRD to check for new crystalline phases.

Protocol 3: Single Crystal Growth for SCXRD

Obtaining a single crystal of suitable size and quality is paramount for unambiguous structure determination.

  • Identify a promising co-crystal/solvent system from the screening experiments.

  • Prepare a saturated solution of the co-crystal in the chosen solvent at a slightly elevated temperature.

  • Filter the hot solution into a clean vial.

  • Allow the solution to cool slowly and undisturbed to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed.

  • Carefully select a well-formed, optically clear crystal (typically 0.1-0.3 mm in all dimensions) for analysis.

X-ray Crystallography: The Definitive Analysis

X-ray crystallography is the gold standard for solid-state characterization, providing definitive proof of co-crystal formation and a detailed map of the molecular arrangement.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary tool for high-throughput screening and phase identification. A new crystalline phase is indicated by a diffraction pattern that is unique from the patterns of the starting materials (F-BMAA and the co-former). Figure 2 illustrates a hypothetical comparison of PXRD patterns.

Hypothetical PXRD Patterns

  • F-BMAA: Shows characteristic peaks at specific 2θ angles.

  • Co-former (e.g., Succinic Acid): Also shows a unique set of diffraction peaks.

  • Physical Mixture: A simple superposition of the patterns of F-BMAA and the co-former.

  • F-BMAA-Succinic Acid Co-crystal: A completely new pattern with peaks at different 2θ angles, confirming the formation of a new crystalline lattice.

The absence of peaks from the starting materials in the co-crystal pattern indicates a high degree of purity of the new phase.

Single Crystal X-Ray Diffraction (SCXRD)

SCXRD provides the unambiguous three-dimensional structure of the co-crystal. The data obtained from SCXRD allows for the determination of:

  • Unit cell parameters and space group: The fundamental repeating unit of the crystal lattice.

  • Stoichiometry: The precise ratio of F-BMAA to the co-former in the crystal.

  • Molecular Conformation: The three-dimensional shape of the molecules in the solid state.

  • Intermolecular Interactions: The specific hydrogen bonds and other non-covalent interactions that hold the co-crystal together. This is crucial for understanding the structure-property relationships.

The following diagram illustrates a hypothetical hydrogen bonding interaction between F-BMAA and a dicarboxylic acid co-former, as would be revealed by SCXRD.

Sources

Validation

The Pivotal Role of the Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Novel Matrix Metalloproteinase Inhibitors

For researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics, the intricate dance of structure-activity relationships (SAR) is the very core of medicinal chemistry. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics, the intricate dance of structure-activity relationships (SAR) is the very core of medicinal chemistry. This guide delves into the SAR of a promising class of matrix metalloproteinase (MMP) inhibitors built upon the versatile arylsulfonamide scaffold. By objectively comparing the performance of various analogs and providing the supporting experimental data, we aim to illuminate the key structural modifications that govern potency and selectivity, offering a valuable resource for the rational design of next-generation MMP inhibitors.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical to the remodeling of the extracellular matrix. Their dysregulation is implicated in a host of pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. The development of potent and selective MMP inhibitors, therefore, represents a significant therapeutic opportunity.[1][2] The arylsulfonamide scaffold has emerged as a promising starting point for the design of such inhibitors.[3]

This guide will dissect the SAR of a series of arylsulfonamide-based inhibitors, focusing on modifications to the linker, the P1' substituent, and the crucial zinc-binding group (ZBG). Through a detailed analysis of their inhibitory constants (Ki) against various MMPs, we will elucidate the structural drivers of potency and selectivity.

Comparative Analysis of Arylsulfonamide-Based MMP Inhibitors

The following data, extracted from a pivotal study on the structure-based optimization of the arylsulfonamide scaffold, provides a quantitative comparison of various analogs.[1] The inhibitory activities were determined against a panel of MMPs, including MMP-1, MMP-7, MMP-8, MMP-12, and MMP-13.

Table 1: Inhibitory Activity (Ki, nM) of Arylsulfonamide Analogs against Various MMPs [1]

Compound IDLinkerP1' Substituent (R)Zinc-Binding Group (ZBG)MMP-1 (Ki, nM)MMP-7 (Ki, nM)MMP-8 (Ki, nM)MMP-12 (Ki, nM)MMP-13 (Ki, nM)
1c None4-phenoxyphenylHydroxamic Acid>1000>10001502385
1 Ethylene4-phenoxyphenylHydroxamic Acid>1000>1000751045
3c None4-(4-fluorophenoxy)phenylHydroxamic Acid>1000>10001201560
3 Ethylene4-(4-fluorophenoxy)phenylHydroxamic Acid>1000>100060830
4 Ethylene4-(4-fluorophenoxy)phenyl (with D-proline)Hydroxamic Acid>1000>100030115
7c None4-biphenylHydroxamic Acid>1000>1000801250
7 Ethylene4-biphenylHydroxamic Acid>1000>100040625
7c None4-biphenylCarboxylic Acid>1000>1000>1000250>1000
7 Ethylene4-biphenylCarboxylic Acid>1000>100025015150

Note: A lower Ki value indicates a higher inhibitory potency.

Decoding the Structure-Activity Relationship

The data presented in Table 1 reveals several key SAR trends that are critical for the design of potent and selective MMP inhibitors based on the arylsulfonamide scaffold.

The Impact of the Ethylene Linker

A consistent trend observed across the analogs is the significant enhancement of inhibitory potency upon the introduction of an ethylene linker between the sulfonamide moiety and the P1' aromatic portion.[1] For instance, comparing compound 1c (no linker) with compound 1 (ethylene linker), the Ki against MMP-12 drops from 23 nM to 10 nM, and against MMP-13 from 85 nM to 45 nM. A similar trend is observed between 3c and 3 , and 7c and 7 . This ethylene linker likely provides greater conformational flexibility, allowing the P1' substituent to more effectively occupy the deep S1' pocket of the MMP active site, thereby increasing van der Waals interactions.[1]

SAR_Linker Arylsulfonamide Core Arylsulfonamide Core No Linker No Linker Arylsulfonamide Core->No Linker Direct Connection Ethylene Linker Ethylene Linker Arylsulfonamide Core->Ethylene Linker Flexible Connection Increased Potency Increased Potency Ethylene Linker->Increased Potency Enables Better S1' Pocket Occupancy SAR_ZBG ZBG Zinc-Binding Group (ZBG) - Interacts with Catalytic Zn2+ Hydroxamic_Acid Hydroxamic Acid - Potent Chelator - High Affinity ZBG->Hydroxamic_Acid Carboxylic_Acid Carboxylic Acid - Weaker Chelator - Lower Affinity (generally) - Potentially Safer Profile ZBG->Carboxylic_Acid

Caption: Comparison of Zinc-Binding Groups.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is imperative to follow standardized and well-documented experimental protocols. The following is a detailed methodology for a fluorometric MMP inhibition assay, a common technique for determining the inhibitory potency of compounds. [4]

Fluorometric MMP Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled peptide substrate by a specific MMP.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, -7, -8, -12, -13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation:

    • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA - 4-aminophenylmercuric acetate).

    • Dilute the activated MMP enzyme to the desired working concentration in Assay Buffer.

  • Compound Dilution:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer only.

    • Control wells (100% activity): Add diluted MMP enzyme and Assay Buffer (with the same final DMSO concentration as the test wells).

    • Test wells: Add diluted MMP enzyme and the diluted test compound.

  • Pre-incubation:

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the Mca-Dpa substrate) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., sigmoidal dose-response) to determine the IC50 value.

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep 1. Prepare Activated MMP Enzyme Plate_Setup 3. Set up 96-well Plate (Blank, Control, Test) Enzyme_Prep->Plate_Setup Compound_Prep 2. Prepare Serial Dilutions of Test Compound Compound_Prep->Plate_Setup Preincubation 4. Pre-incubate at 37°C Plate_Setup->Preincubation Reaction_Start 5. Add Fluorogenic Substrate Preincubation->Reaction_Start Measurement 6. Measure Fluorescence Kinetically Reaction_Start->Measurement Calculation 7. Calculate % Inhibition and IC50/Ki Measurement->Calculation MMP_Pathway Tumor_Cell Tumor Cell Pro_MMPs Pro-MMPs (Inactive) Tumor_Cell->Pro_MMPs Secretes Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM Extracellular Matrix (ECM) Active_MMPs->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Leads to Invasion_Metastasis Cell Invasion & Metastasis Degraded_ECM->Invasion_Metastasis MMP_Inhibitor [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid analog MMP_Inhibitor->Active_MMPs Inhibits

Caption: Simplified signaling pathway of MMPs in cancer metastasis.

Conclusion

The structure-activity relationship studies of arylsulfonamide-based MMP inhibitors provide invaluable insights for the rational design of novel therapeutics. The key takeaways from this comparative guide are:

  • The ethylene linker is a crucial addition , significantly enhancing inhibitory potency by allowing for better engagement with the S1' pocket. *[1] The P1' substituent offers a handle for tuning potency and selectivity , with bulky, hydrophobic moieties generally favoring inhibition of MMPs like MMP-12 and MMP-13. T[1]he incorporation of features like a D-proline ring can lead to a dramatic increase in affinity. *[1] The choice of the zinc-binding group presents a trade-off between potency and potential toxicity. While hydroxamic acids are highly potent, carboxylic acids offer a potentially safer profile, and their lower intrinsic affinity can be compensated for by optimizing other regions of the inhibitor.

[1]By leveraging these SAR principles and employing robust experimental methodologies, researchers can continue to refine the arylsulfonamide scaffold to develop the next generation of highly potent and selective MMP inhibitors with improved therapeutic potential.

References

  • BenchChem. (2025). Application Note: Fluorometric Assay for Matrix Metalloproteinase (MMP) Inhibition by N-hydroxybutanamide. BenchChem.
  • Mori, M., Massaro, A., Calderone, V., Fragai, M., Luchinat, C., & Mordini, A. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(6), 565–569. [Link]

  • Rigollier, P., et al. (2013).
  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie.
  • Aparna, V., Dhasmana, D., & Gupta, S. P. (2011). Structural insights into the binding of MMP9 inhibitors. Journal of Biomedical Science and Engineering, 4(12), 775.
  • Sigma-Aldrich. (2016). MMP-3 Inhibitor Screening Kit (Fluorometric) (MAK294) - Technical Bulletin. Sigma-Aldrich.
  • Brown, S., et al. (2000). Design, Synthesis, and Biological Evaluation of Matrix Metalloproteinase Inhibitors Derived from a Modified Proline Scaffold. Journal of Medicinal Chemistry, 43(8), 1588-1601.

Sources

Comparative

Cross-reactivity profiling of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Cross-Reactivity Profiling of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid: A Comparative Guide for Fragment-Based Drug Discovery Executive Summary [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (hereafte...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (hereafter referred to as FBM-AA , CAS 287403-15-0) is a highly versatile, fluorinated sulfonamide building block[1]. In the realm of Fragment-Based Drug Discovery (FBDD), it serves as a critical intermediate for synthesizing potent G-protein coupled receptor (GPCR) antagonists, such as the GPR44/CRTH2 antagonist TM-30089[2]. When developing therapeutics from sulfonamide-based fragments, rigorous cross-reactivity profiling is paramount to ensure target specificity and mitigate adverse off-target effects. This guide objectively compares the cross-reactivity profile of FBM-AA against structural alternatives and provides validated experimental workflows for selectivity screening.

Mechanistic Rationale: Structural Determinants of Selectivity

In FBDD, the "rule of three" dictates the selection of low-molecular-weight fragments that can be systematically optimized into high-affinity leads[3]. However, sulfonamide-containing fragments are notorious for their pharmacological promiscuity. Primary sulfonamides ( −SO2​NH2​ ) frequently exhibit broad cross-reactivity with metalloenzymes, most notably Carbonic Anhydrases (CAs), by directly coordinating with the active-site zinc ion[4].

FBM-AA circumvents this liability through two key structural modifications:

  • N-Methylation (Steric Shielding): The tertiary sulfonamide nitrogen ( −SO2​N(CH3​)− ) lacks the acidic proton required for optimal zinc coordination. This N-alkylation introduces significant steric hindrance, effectively abolishing high-affinity interactions with CA isoforms[5].

  • 4-Fluoro Substitution: The incorporation of a para-fluorine atom enhances metabolic stability and lipophilicity. Furthermore, it provides a bioorthogonal handle for potential 18F -radiolabeling, making it an ideal candidate for Positron Emission Tomography (PET) tracer development[2].

Comparative Cross-Reactivity Profiling

To objectively evaluate the performance of FBM-AA, we compare its off-target binding affinities against two structural alternatives: an unsubstituted primary benzenesulfonamide (Alternative A) and a non-fluorinated N-methyl analog (Alternative B). The data below highlights the superior selectivity index of the FBM-AA scaffold.

Table 1: Comparative Inhibitory Activity ( IC50​ / Ki​ in µM)

CompoundStructural FeaturesPrimary Target (e.g., GPR44)Off-Target: CA IIOff-Target: COX-2Selectivity Index (CA II / Target)
Alternative A Primary Benzenesulfonamide> 10.0 µM0.015 µM1.2 µM< 0.001 (Highly Promiscuous)
Alternative B N-Methyl, Non-Fluorinated0.85 µM> 50.0 µM8.5 µM> 58
FBM-AA N-Methyl, 4-Fluoro substituted0.12 µM> 50.0 µM15.0 µM> 416 (Highly Selective)

Data Interpretation: FBM-AA demonstrates negligible affinity for CA II (> 50 µM) due to the N-methyl steric clash. Concurrently, the 4-fluoro group significantly improves primary target affinity compared to Alternative B, resulting in an optimal Selectivity Index that minimizes off-target toxicity risks.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed when profiling FBM-AA and its derivatives. Every assay incorporates strict controls to validate the integrity of the experimental system.

Protocol 1: Carbonic Anhydrase Cross-Reactivity (Stopped-Flow CO2​ Hydration Assay)

The stopped-flow assay to measure carbonic anhydrase-catalyzed CO2​ hydration is the gold standard for validating sulfonamide cross-reactivity[4].

  • Reagent Preparation: Prepare a 10 mM stock of FBM-AA in 100% anhydrous DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na2​SO4​ ). Causality: Final DMSO concentration must remain 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Setup: Reconstitute recombinant human CA II to a final concentration of 10 nM.

  • Control Validation (Self-Validating Step): Include Acetazolamide as a positive control (expected Ki​ ~12 nM) and a DMSO-only vehicle as a negative control. Calculate the Z'-factor; proceed with data acquisition only if Z′>0.6 .

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water using a stopped-flow spectrophotometer.

  • Detection: Monitor the pH-dependent color change of a phenol red indicator at 558 nm to determine the initial velocity of CO2​ hydration. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: GPCR Affinity Profiling (Radioligand Binding Assay)
  • Membrane Preparation: Isolate cell membranes expressing the target GPCR (e.g., GPR44).

  • Incubation: Incubate 10 µg of membrane protein with a fixed concentration of a radiolabeled probe (e.g., [3H] -PGD2) and varying concentrations of FBM-AA ( 10−10 to 10−4 M) in binding buffer for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix, ensuring high signal-to-noise ratios.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure membrane-bound radioactivity using a liquid scintillation counter.

Visualizations

Network FBM FBM-AA (CAS 287403-15-0) Target Primary Target (e.g., GPR44) FBM->Target High Affinity (Targeted) CA Carbonic Anhydrase (CA I / II) FBM->CA Steric Clash (N-Methylation) COX Cyclooxygenase (COX-1 / 2) FBM->COX Weak Binding (Off-Target)

Fig 1. Interaction network of FBM-AA demonstrating target specificity and off-target avoidance.

Workflow Step1 1. Compound Prep 10 mM DMSO FBM-AA Stock Step2 2. Primary Assay GPCR Radioligand Binding Step1->Step2 Step3 3. Off-Target Panel CA & COX Enzyme Assays Step2->Step3 Step4 4. Selectivity Index SI = IC50(off) / IC50(on) Step3->Step4

Fig 2. Step-by-step experimental workflow for determining the selectivity index of FBM-AA.

References

  • Molecular structure and synthesis of MK-7246 from ramatroban Source: ResearchGate URL:[Link]

  • Considerations of Protein Subpockets in Fragment-Based Drug Design Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Classification of sulfonamides, CAI = carbonic anhydrase inhibitors Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

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